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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0)

Executive Summary 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0) is a highly versatile, bifunctional organic intermediate. Structurally characterized by a rigid central phenoxy core flanked by a lipophilic hexylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS 53646-79-0) is a highly versatile, bifunctional organic intermediate. Structurally characterized by a rigid central phenoxy core flanked by a lipophilic hexyloxy tail and a reactive bromobutoxy spacer, this molecule serves as a critical building block in two distinct advanced fields: the synthesis of liquid crystalline polymers (LCPs) and the development of lysosomotropic pharmacological agents. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols.

Physicochemical and Structural Profile

Understanding the physical properties of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is essential for optimizing reaction conditions and downstream purification. The molecule exhibits high lipophilicity, making it soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) but completely insoluble in water.

Table 1: Physicochemical Properties of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

PropertyValue / Description
CAS Number 53646-79-0
Molecular Formula C16H25BrO2
Molecular Weight 329.27 g/mol
Structural Class Halogenated Alkoxybenzene
Appearance Colorless to pale yellow oil / low-melting solid
Predicted Density ~1.15 g/cm³
Predicted Boiling Point ~380 °C (at 760 mmHg)
LogP (Hydrophobicity) ~5.8
Structural Causality
  • The Hexyloxy Tail (-O-C6H13) : In materials science, this 6-carbon chain provides the necessary van der Waals interactions to induce nematic or smectic mesophases. In pharmacology, it acts as a lipophilic anchor, facilitating the penetration of lipid bilayers [1].

  • The Phenoxy Core : Provides structural rigidity and enables π−π stacking interactions, which are fundamental for both liquid crystal self-assembly and target-protein binding.

  • The Bromobutoxy Spacer (-O-C4H8-Br) : The 4-carbon length acts as a flexible tether, decoupling the motion of the rigid core from the polymer backbone or terminal functional group. The terminal primary bromide is an excellent electrophile, primed for SN​2 displacement [2].

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is typically achieved via a Williamson etherification between 4-(hexyloxy)phenol and 1,4-dibromobutane [3]. Achieving high yields requires strict control over stoichiometry to prevent the formation of symmetric dimers (1,4-bis(4-hexyloxyphenoxy)butane).

Protocol 1: Optimized Williamson Ether Synthesis

Objective : Synthesize the target compound while suppressing dimerization.

Causality & Rationale :

  • Reagent Excess: A 10-fold molar excess of 1,4-dibromobutane is utilized. Statistically, this overwhelms the phenoxide nucleophile, ensuring that once one end of the dibromobutane reacts, the probability of the remaining bromide reacting with another phenoxide is negligible [2].

  • Base Selection: Potassium carbonate (K2CO3) is chosen over stronger bases (like NaH) because its mild nature efficiently deprotonates the phenol (pKa ~10) without inducing E2 elimination (dehydrohalogenation) on the alkyl bromide.

  • Solvent: A mixture of N-Methyl-2-pyrrolidone (NMP) and 1,2-dimethoxyethane (DME) or pure N,N-Dimethylformamide (DMF) provides a polar aprotic environment. This leaves the phenoxide anion unsolvated and highly reactive, accelerating the SN​2 pathway.

Step-by-Step Methodology :

  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(hexyloxy)phenol (1.0 eq) in a 1:1 mixture of NMP/DME (approx. 2 mL per mmol of phenol) under an inert Argon atmosphere.

  • Base Addition : Add anhydrous K2CO3 (1.1 eq). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Electrophile Addition : Add 1,4-dibromobutane (10.0 eq) in a single rapid portion.

  • Reaction Execution : Heat the mixture to a moderate reflux (80°C) for 24 to 40 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes. The reaction is complete when the phenol spot (lower Rf) is fully consumed.

  • Quenching & Extraction : Cool the mixture to room temperature. Quench the remaining base by adding 1M HCl until the aqueous phase is slightly acidic. Partition the mixture between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.

  • Washing & Drying : Wash the combined organic layers sequentially with water and saturated brine to remove NMP/DME. Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification (Critical Step) : The crude mixture contains a massive excess of 1,4-dibromobutane. Remove this excess via Kugelrohr vacuum distillation (mild heating under high vacuum) prior to chromatography. Purify the remaining residue via silica gel flash chromatography (eluting with 5% EtOAc in Hexanes) to isolate the pure 1-(4-Bromobutoxy)-4-(hexyloxy)benzene.

Downstream Application Workflow: Nucleophilic Amination

Once synthesized, the terminal bromide serves as a versatile anchor. A primary application is the synthesis of lysosomotropic agents—compounds that accumulate in acidic cellular compartments (lysosomes) to exert anti-inflammatory or anticancer effects [2].

Protocol 2: Synthesis of Lysosomotropic Tertiary Amines
  • Dissolve 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 eq) in anhydrous Acetonitrile.

  • Add a secondary amine (e.g., piperidine, 3.0 eq) and Triethylamine (TEA, 1.5 eq) as an acid scavenger.

  • Reflux the mixture for 16 hours. The primary bromide undergoes rapid SN​2 displacement by the amine.

  • Concentrate the solvent, partition between EtOAc and 0.1M NaOH, wash with brine, dry, and purify via chromatography to yield the functionalized tertiary amine.

Reaction Pathway Diagram

The following diagram illustrates the logical flow from raw precursors to the final functionalized material, highlighting the intermediate role of CAS 53646-79-0.

Workflow A 4-(Hexyloxy)phenol + 1,4-Dibromobutane B Williamson Etherification (K2CO3, NMP/DME, 80°C) A->B Deprotonation & SN2 C 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (CAS: 53646-79-0) B->C Intermediate Isolation D Nucleophilic Amination (Secondary Amine, TEA, MeCN) C->D Bromide Displacement E Lysosomotropic Agent / Functional Material (Target Compound) D->E Final Purification

Figure 1: Two-stage synthetic workflow from precursor to functionalized target.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, structural confirmation must be performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • 1H NMR (CDCl3, 400 MHz) : The successful attachment of the bromobutoxy chain is confirmed by a distinct triplet at ~3.45 ppm, corresponding to the -CH2-Br protons. The internal ether methylene (-O-CH2-) protons will appear as a multiplet around 3.95 ppm. The symmetrical para-substituted aromatic core will present a classic AA'BB' splitting pattern (two doublets) near 6.80 ppm.

  • FT-IR : The absence of a broad -OH stretch (3300 cm-1) confirms the complete consumption of the starting phenol. Strong absorption bands around 1240 cm-1 (asymmetric C-O-C stretch) and 650 cm-1 (C-Br stretch) validate the ether linkage and the preservation of the terminal bromide.

References

  • BLD Pharm. "1-(4-Bromobutoxy)-4-(hexyloxy)benzene CAS 53646-79-0 Product Details".
  • Google Patents. "ES2790675T3 / EP2950649A2 - Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity".
  • TCI Chemicals. "Beautiful Building Blocks: 1,4-Dibromobutane & 4-Hexyloxyphenol".
Exploratory

Structural characterization of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene by 1H and 13C NMR

An In-Depth Technical Guide to the Structural Characterization of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene by 1 H and 13 C NMR Executive Summary Non-symmetric 1,4-dialkoxybenzenes are highly valued bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene by 1 H and 13 C NMR

Executive Summary

Non-symmetric 1,4-dialkoxybenzenes are highly valued bifunctional building blocks in the synthesis of advanced functional materials, including liquid crystals, poly(p-phenylene vinylene) (PPV) polymers, and conformationally constrained pharmacological agents[1]. Among these, 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is of particular interest. The hexyloxy chain provides lipophilicity and structural flexibility, while the terminal bromide on the butoxy chain serves as a reactive electrophilic handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution.

For researchers and drug development professionals, the rigorous structural validation of this intermediate is non-negotiable. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and exact structural characterization of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Context & Synthesis Logic

To accurately assign NMR spectra, one must first understand the molecular assembly. The synthesis of non-symmetric 1,4-dialkoxybenzenes relies on a sequential, two-step Williamson ether synthesis starting from hydroquinone[2].

Because hydroquinone possesses two identical hydroxyl groups, direct di-alkylation with two different alkyl halides leads to a statistical mixture of symmetric and asymmetric products. Therefore, the protocol dictates a controlled mono-alkylation to form 4-(hexyloxy)phenol, followed by a second alkylation using 1,4-dibromobutane[3]. The Williamson ether synthesis proceeds via an S N​ 2 mechanism, where the phenoxide ion (generated by a weak base like K 2​ CO 3​ ) attacks the primary alkyl halide[4].

G A Hydroquinone C 4-(Hexyloxy)phenol A->C Step 1: Mono-alkylation B 1-Bromohexane K2CO3, Acetone B->C E 1-(4-Bromobutoxy)- 4-(hexyloxy)benzene C->E Step 2: S_N2 Substitution D 1,4-Dibromobutane K2CO3, Acetone D->E

Figure 1: Two-step Williamson ether synthesis workflow for non-symmetric 1,4-dialkoxybenzenes.

Structural Deconstruction & NMR Causality

The molecule (C 16​ H 25​ BrO 2​ ) can be deconstructed into three distinct NMR spin systems. Understanding the electronegativity and anisotropic effects within these systems is critical for accurate spectral assignment.

The Aromatic Core (AA'BB' System)

The central hydroquinone core is a 1,4-disubstituted benzene ring. Because the two substituents (-O-hexyl and -O-butyl-Br) are not structurally identical, the molecule lacks a true plane of symmetry across the horizontal axis, making the four aromatic protons an AA'BB' spin system rather than a true singlet. However, because both substituents are electron-donating alkoxy groups (-OR) with nearly identical inductive and resonance effects, the chemical environments of the ortho-protons are electronically degenerate. Consequently, these protons resonate as a tight pseudo-singlet or a highly overlapping multiplet at δ 6.82 ppm [3].

The Alpha-Heteroatom Aliphatics

The chemical shifts of the aliphatic protons directly adjacent to heteroatoms are governed by the Pauling electronegativity of the attached atom:

  • Oxygen ( χ = 3.44): Exerts a strong inductive electron-withdrawing effect, heavily deshielding the adjacent -O-CH 2​

    • protons. The hexyloxy -O-CH 2​
    • appears as a triplet at δ 3.90 ppm , while the bromobutoxy -O-CH 2​
    • appears slightly further downfield at δ 3.93 ppm due to the subtle long-range inductive pull of the bromine atom[3].
  • Bromine ( χ = 2.96): Less electronegative than oxygen. The -CH 2​ -Br protons are deshielded, but to a lesser extent, resonating as a triplet at δ 3.47 ppm [5].

The Aliphatic Backbone

The remaining methylene and methyl groups are shielded, resonating in the upfield region ( δ 0.90 – 2.05 ppm). The protons closer to the heteroatoms experience mild deshielding ( β -position), while the terminal methyl group of the hexyloxy chain is the most shielded, appearing as a characteristic triplet at δ 0.90 ppm [3].

NMR_Logic Root 1-(4-Bromobutoxy)-4-(hexyloxy)benzene NMR Spin Systems Arom Aromatic Core (AA'BB' System) Root->Arom Hex Hexyloxy Chain (-O-C6H13) Root->Hex Bro Bromobutoxy Chain (-O-C4H8-Br) Root->Bro Arom_H δ 6.82 ppm (4H, m) Pseudo-singlet Arom->Arom_H Hex_O δ 3.90 ppm (2H, t) -O-CH2- Hex->Hex_O Hex_Aliph δ 0.90 - 1.75 ppm (11H) Aliphatic tail Hex->Hex_Aliph Bro_O δ 3.93 ppm (2H, t) -O-CH2- Bro->Bro_O Bro_Br δ 3.47 ppm (2H, t) -CH2-Br Bro->Bro_Br Bro_Mid δ 1.90 - 2.05 ppm (4H) Central methylenes Bro->Bro_Mid

Figure 2: Logical deconstruction of NMR spin systems based on electronegativity and shielding effects.

Quantitative Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

All shifts are referenced to residual CHCl 3​ at δ 7.26 ppm.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
6.82 m (pseudo-s)4H-Aromatic CH : Degenerate AA'BB' system due to symmetric electron donation from both -OR groups.
3.93 t2H6.4-O-CH 2​
  • (butoxy) : Deshielded by adjacent oxygen.
3.90 t2H6.6-O-CH 2​
  • (hexyloxy) : Deshielded by adjacent oxygen.
  • 3.47 t2H6.8-CH 2​ -Br : Deshielded by bromine, but less than oxygen.
    1.98 - 2.05 m2H--CH 2​
  • ( β to Br) : Mildly deshielded by proximity to Br.
  • 1.85 - 1.92 m2H--CH 2​
  • ( β to O, butoxy) : Mildly deshielded by proximity to O.
  • 1.71 - 1.80 m2H--CH 2​
  • ( β to O, hexyloxy) : Mildly deshielded by proximity to O.
  • 1.40 - 1.50 m2H--CH 2​
  • (hexyloxy) : Aliphatic backbone.
  • 1.28 - 1.38 m4H--CH 2​ -CH 2​
  • (hexyloxy) : Bulk aliphatic chain.
  • 0.90 t3H6.9-CH 3​ (hexyloxy) : Terminal methyl, highly shielded.
    Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

    All shifts are referenced to the CDCl 3​ triplet at δ 77.16 ppm.

    Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
    153.2, 153.0 Quaternary (C-O)Aromatic C1, C4 : Highly deshielded by direct attachment to electronegative oxygen atoms[3].
    115.4, 115.3 Tertiary (C-H)Aromatic C2, C3, C5, C6 : Shielded by resonance electron donation (+R effect) from the oxygen lone pairs.
    68.6 Secondary (CH 2​ )-O-CH 2​
    • (hexyloxy) : Deshielded by oxygen.
    67.8 Secondary (CH 2​ )-O-CH 2​
  • (butoxy) : Deshielded by oxygen.
  • 33.6 Secondary (CH 2​ )-CH 2​ -Br : Deshielded by bromine.
    31.6, 29.5, 29.3, 28.0, 25.7, 22.6 Secondary (CH 2​ )Aliphatic chain carbons : Standard alkane chemical shifts.
    14.1 Primary (CH 3​ )Terminal -CH 3​ : Most shielded carbon in the system.

    Experimental Protocols (Self-Validating Systems)

    Synthesis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    This protocol utilizes a self-validating workup to ensure the removal of unreacted phenols, preventing complex mixtures during NMR acquisition[2].

    • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(hexyloxy)phenol (10.0 mmol) in 50 mL of anhydrous acetone.

    • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 30.0 mmol). Stir for 15 minutes at room temperature to facilitate the generation of the phenoxide nucleophile.

    • Electrophile Addition: Introduce 1,4-dibromobutane (50.0 mmol, 5 equiv. excess). Causality Note: A large excess of the dibromoalkane is critical to statistically suppress the formation of the symmetric dimer (1,4-bis(4-(hexyloxy)phenoxy)butane).

    • Reflux: Heat the mixture to reflux (approx. 60 °C) for 24 hours under an argon atmosphere. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 9:1).

    • Workup (Self-Validation): Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude oil in 100 mL of dichloromethane (DCM).

    • Phenol Scavenging: Wash the organic layer with 5% aqueous NaOH (3 x 50 mL). Causality Note: NaOH deprotonates any unreacted 4-(hexyloxy)phenol, pulling it into the aqueous layer and ensuring the organic layer contains only the fully alkylated product[2].

    • Purification: Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure product.

    NMR Sample Preparation and Acquisition
    • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality Note: CDCl 3​ is chosen because the molecule lacks exchangeable protons (no -OH or -NH groups), and ethers exhibit excellent solubility in halogenated solvents.

    • Instrument Tuning: Acquire data on a 400 MHz (for 1 H) and 100 MHz (for 13 C) NMR spectrometer.

    • Acquisition Parameters ( 1 H): 16 scans, relaxation delay (D1) of 1.0 s, spectral width of 12 ppm.

    • Acquisition Parameters ( 13 C): 512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm, with complete proton decoupling (WALTZ-16 sequence) to simplify the carbon spectra into distinct singlets.

    Conclusion

    The structural characterization of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene requires a precise understanding of electronic environments. By mapping the electronegativity of oxygen and bromine to the chemical shifts of the α

    • and β -aliphatic protons, and recognizing the pseudo-symmetry of the hydroquinone core, researchers can confidently validate the success of their Williamson ether syntheses. This rigorous analytical framework ensures that downstream functionalizations—such as the integration of the bromobutoxy tail into complex macromolecular architectures—proceed with absolute structural certainty.

    References

    • BenchChem. Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes. Retrieved March 2026. 2

    • ACG Publications. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Retrieved March 2026. 3

    • Chemistry LibreTexts. 18.2: Preparing Ethers. Retrieved March 2026. 4

    • IJBBB. Hydroquinones with Conformationally Constrained Substituents: Synthesis, Characterization, and Evaluation as Calcium–ATPase Inhibitors. Retrieved March 2026. 1

    • PrepChem. Synthesis of (4-bromobutyl)benzene. Retrieved March 2026. 5

    Sources

    Foundational

    The Strategic Role of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in Liquid Crystal Intermediate Synthesis

    Abstract: The modular synthesis of advanced liquid crystalline (LC) materials—ranging from side-chain liquid crystal polymers (SCLCPs) to unsymmetrical LC dimers—relies heavily on versatile, bifunctional intermediates. 1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: The modular synthesis of advanced liquid crystalline (LC) materials—ranging from side-chain liquid crystal polymers (SCLCPs) to unsymmetrical LC dimers—relies heavily on versatile, bifunctional intermediates. 1-(4-Bromobutoxy)-4-(hexyloxy)benzene serves as a premier synthon in this domain. This technical guide explores the structural causality, synthesis protocols, and downstream applications of this specific intermediate, providing drug development professionals and materials scientists with a self-validating framework for mesogen engineering.

    Structural Anatomy and Mechanistic Causality

    The utility of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is not coincidental; it is the result of precise molecular engineering designed to balance thermodynamic stability with synthetic reactivity. The molecule is divided into three distinct functional domains, each dictating a specific physical or chemical property of the final liquid crystal[1].

    • The Hexyloxy Tail (-O-C6H13): Terminal alkoxy chains are critical for inducing microphase segregation, which drives the formation of layered (smectic) or orientationally ordered (nematic) phases. The 6-carbon (hexyl) chain is thermodynamically optimal; it is long enough to provide sufficient van der Waals interactions to stabilize the mesophase, yet short enough to prevent the crystallization temperature ( Tm​ ) from exceeding the clearing temperature ( Tc​ )[2].

    • The Anisotropic Core (1,4-Disubstituted Benzene): The hydroquinone-derived rigid core provides the necessary shape anisotropy (rod-like geometry) and polarizability ( Δn ) required for birefringence and liquid crystallinity.

    • The Bromobutoxy Spacer (-O-C4H8-Br): The 4-carbon flexible spacer serves two purposes. Physically, it decouples the rigid mesogenic core from the polymer backbone or a second mesogenic unit, allowing the core to align independently of the macromolecular structure. Chemically, the terminal primary bromide is a highly reactive electrophile, primed for SN​2 nucleophilic substitution (e.g., Williamson etherification)[3]. Furthermore, the even number of carbons (C4) exploits the "odd-even effect," which typically enhances the clearing temperature of the resulting LC dimer compared to odd-numbered spacers[1].

    G Tail Hexyloxy Tail (-O-C6H13) Promotes Smectic Phases Core Benzene Core Rigid Anisotropic Center Provides Birefringence Tail->Core Spacer Butoxy Spacer (-O-C4H8-) Decouples Polymer Backbone Core->Spacer Reactive Terminal Bromide (-Br) Leaving Group for Coupling Spacer->Reactive

    Functional domains of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in LC design.

    Experimental Protocol: Synthesis of the Intermediate

    The primary challenge in synthesizing ω -bromoalkoxy intermediates is preventing the formation of the symmetric dimer (e.g., 1,4-bis(4-hexyloxyphenoxy)butane). The following protocol utilizes stoichiometric control and mild basic conditions to maximize the yield of the mono-substituted target.

    Reagents and Causality
    • 4-Hexyloxyphenol (1.0 eq): The mesogenic precursor[2].

    • 1,4-Dibromobutane (4.0 to 5.0 eq): A massive molar excess is the primary kinetic defense against dimerization. By flooding the reaction with the dihalide, the probability of a phenoxide ion reacting with a mono-substituted product is statistically minimized[1].

    • Potassium Carbonate ( K2​CO3​ , 1.5 eq): A mild, insoluble base. It is strong enough to deprotonate the phenol ( pKa​≈10 ) but weak enough to prevent the E2 dehydrohalogenation (elimination) of 1,4-dibromobutane into a diene, which would occur if strong bases like NaOH or KOH were used.

    • Anhydrous Acetone or Butanone: Polar aprotic solvents that dissolve the organic reactants but leave K2​CO3​ insoluble, allowing the reaction to proceed via a heterogeneous solid-liquid interface, which further controls the reaction rate.

    Step-by-Step Methodology
    • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • Dissolution: Dissolve 10.0 g (51.5 mmol) of 4-hexyloxyphenol in 150 mL of anhydrous acetone.

    • Deprotonation: Add 10.6 g (77.2 mmol) of finely ground, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to initiate phenoxide formation. The solution may take on a slight tint.

    • Alkylation: Add 44.5 g (206.0 mmol, ~4.0 eq) of 1,4-dibromobutane in a single portion.

    • Reflux: Heat the mixture to a gentle reflux (approx. 56°C) under a nitrogen atmosphere for 24 hours. Monitor the disappearance of the phenol via TLC (Hexane:Ethyl Acetate, 9:1).

    • Workup: Cool the mixture to room temperature. Filter off the inorganic salts ( KBr and unreacted K2​CO3​ ) through a Celite pad. Wash the filter cake with 50 mL of fresh acetone.

    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification (Critical Step): The crude oil contains a large excess of 1,4-dibromobutane. Remove the bulk of the dihalide via vacuum distillation (Kugelrohr) at elevated temperature and high vacuum. Purify the remaining residue via silica gel column chromatography (eluent: 100% Hexane transitioning to 95:5 Hexane:Ethyl Acetate) to isolate the pure 1-(4-Bromobutoxy)-4-(hexyloxy)benzene as a white solid/colorless oil depending on ambient temperature.

    G Phenol 4-Hexyloxyphenol (Mesogenic Precursor) Intermediate Phenoxide Ion Formation Phenol->Intermediate + Base Base K2CO3 / Acetone (Heterogeneous Deprotonation) Base->Intermediate Alkane 1,4-Dibromobutane (4x Excess) (Spacer Source) Product 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Target Intermediate) Alkane->Product Intermediate->Product + Alkane (SN2) Byproduct Symmetric Dimer (Minimized by Excess Alkane) Intermediate->Byproduct Side Reaction

    Williamson ether synthesis pathway for the bromobutoxy liquid crystal intermediate.

    Downstream Applications: Dimers and Polymers

    Once isolated, 1-(4-Bromobutoxy)-4-(hexyloxy)benzene acts as a universal "plug-and-play" module for advanced materials synthesis[3].

    Synthesis of Unsymmetrical Liquid Crystal Dimers

    By reacting the bromobutoxy intermediate with a different mesogenic phenol—such as 4'-hydroxy-4-biphenylcarbonitrile (cyanobiphenyl)—researchers can synthesize unsymmetrical LC dimers[1]. These dimers are highly valued for their ability to exhibit twist-bend nematic ( NTB​ ) phases, a state of matter where the director precesses in a helical fashion without chiral doping.

    The coupling is performed using a similar Williamson etherification protocol, but with a 1:1 stoichiometric ratio, utilizing K2​CO3​ in a higher-boiling solvent like DMF or 2-butanone to drive the reaction to completion[1].

    The "Odd-Even" Effect in LC Dimers

    The length of the spacer directly dictates the geometry of the resulting dimer. The 4-carbon spacer of our target intermediate forces the two mesogenic cores into a roughly parallel (linear) conformation, which stabilizes the nematic phase.

    Table 1: Influence of Spacer Length on Transition Temperatures of Cyanobiphenyl-Hexyloxyphenyl Dimers

    Spacer LengthParityConformationNematic Clearing Temp ( Tc​ )Smectic Tendency
    C3 (-Propoxy-)OddBent / V-ShapedLower (~110°C)Weak
    C4 (-Butoxy-) Even Linear / Extended Higher (~145°C) Moderate
    C5 (-Pentoxy-)OddBent / V-ShapedLower (~105°C)Weak
    C6 (-Hexoxy-)EvenLinear / ExtendedHigher (~135°C)Strong

    (Note: Data represents generalized thermodynamic trends for ω -bromoalkoxy derived unsymmetrical dimers[1],[3].)

    Conclusion

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a master key in the architectural design of liquid crystals. By mastering its synthesis—specifically the kinetic control required to prevent dimerization—scientists can reliably generate high-purity intermediates. These intermediates unlock the synthesis of complex, stimuli-responsive materials, enabling advancements in optical displays, biosensors, and targeted drug delivery systems where anisotropic material properties are paramount.

    References

    • Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl ResearchGate / Liquid Crystals URL:[Link]

    • Liquid Crystal Trimers Composed of Banana-Shaped and Rodlike Anisometric Segments: Synthesis and Characterization Chemistry of Materials - ACS Publications URL:[Link]

    Sources

    Exploratory

    Safe Handling, Mechanistic Toxicity, and Experimental Workflows for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Executive Summary 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (C16H25BrO2) is a specialized bifunctional synthetic intermediate primarily utilized in the development of lysosomotropic agents, antimalarials, and targeted antica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene (C16H25BrO2) is a specialized bifunctional synthetic intermediate primarily utilized in the development of lysosomotropic agents, antimalarials, and targeted anticancer therapeutics[1]. Due to its highly reactive terminal alkyl bromide and its highly lipophilic hexyloxy tail, this compound requires stringent handling protocols. This whitepaper synthesizes the mechanistic toxicology, safety guidelines, and self-validating experimental workflows necessary for researchers utilizing this compound in drug development.

    Chemical Profiling & Mechanistic Toxicology

    To understand the handling requirements of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene, one must analyze its structural causality. The molecule possesses a dual nature that dictates both its synthetic utility and its toxicological hazards:

    • The Electrophilic Head (4-Bromobutoxy Group): The terminal primary bromide acts as an excellent leaving group. In polar aprotic environments, the adjacent carbon becomes highly electrophilic, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions[2]. While this is advantageous for synthesizing complex amines, it presents a severe biological hazard. Accidental exposure allows biological nucleophiles (e.g., sulfhydryl groups in glutathione, amine residues in proteins, or nitrogenous bases in DNA) to attack the electrophilic carbon, leading to irreversible adduction and cellular toxicity.

    • The Lipophilic Tail (Hexyloxy Group): The six-carbon ether chain imparts significant lipophilicity to the molecule. This structural feature is intentionally designed to allow the resulting therapeutic derivatives to partition into lipid bilayers and accumulate in acidic vacuoles (lysosomes)[1]. However, as an unreacted intermediate, this lipophilicity means the compound can easily penetrate the stratum corneum (skin) and cellular membranes, exacerbating its systemic toxicity.

    Because dedicated commercial safety data for this specific niche intermediate is sparse, toxicological baselines must be extrapolated from its closest structural analogs: 4-bromobutyl phenyl ether and hydroquinone monohexyl ether[3].

    Quantitative Hazard & Property Data
    Property / HazardValue / ClassificationMechanistic Rationale
    Molecular Weight ~329.27 g/mol Optimal size for membrane permeability, increasing exposure risk.
    Acute Toxicity (Oral) Category 4 (Harmful)Extrapolated from hydroquinone derivatives[3]; induces systemic oxidative stress upon metabolism.
    Skin/Eye Irritation Category 2 (Irritant)Alkylating agents react with surface proteins and moisture in the eyes to generate localized hydrobromic acid (HBr).
    Reactivity Profile Electrophilic Alkylating AgentTerminal primary bromide is highly susceptible to nucleophilic attack by biological macromolecules[2].

    Laboratory Handling & Safety Protocols

    Personal Protective Equipment (PPE)
    • Gloves: Standard latex is insufficient against lipophilic alkyl bromides. Double-gloving with heavy-duty nitrile gloves is required. Change gloves immediately if contamination is suspected, as the hexyloxy tail acts as a permeation enhancer.

    • Eye Protection: Tight-fitting chemical safety goggles. Face shields are recommended during large-scale workups where aerosolization of the compound in organic solvents may occur.

    • Respiratory: Work must be confined to a certified Class II fume hood. If weighing dry powders outside a hood is unavoidable, an N95 or P100 particulate respirator must be worn[2].

    Storage and Stability

    Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Alkyl bromides can slowly degrade upon exposure to light and moisture, releasing corrosive hydrogen bromide (HBr) gas and forming polymeric impurities. Store strictly away from strong bases, oxidizing agents, and nucleophiles.

    Mechanistic Visualization

    The following diagram illustrates the divergent pathways of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene. In a controlled laboratory setting, it yields therapeutic lysosomotropic agents. In an uncontrolled biological setting (accidental exposure), it acts as a toxic alkylating agent.

    G cluster_synthesis Controlled Synthetic Pathway cluster_toxicity Uncontrolled Toxicological Pathway Compound 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Electrophile) TargetAmine Target Amine + Base Compound->TargetAmine Intentional Addition BioNuc Biological Nucleophiles Compound->BioNuc Accidental Exposure SN2_Syn SN2 Substitution TargetAmine->SN2_Syn Lysosomotropic Lysosomotropic Agent SN2_Syn->Lysosomotropic Desired Outcome SN2_Tox In Vivo Alkylation BioNuc->SN2_Tox CellDamage Cellular Toxicity SN2_Tox->CellDamage Adverse Outcome

    Reactivity pathways of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in synthetic vs biological systems.

    Experimental Workflow: Safe Alkylation Protocol

    The following self-validating protocol details the coupling of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene with a primary amine to synthesize a lysosomotropic precursor.

    Scientific Causality: Potassium carbonate (K2CO3) is utilized as a mild base. It is strong enough to neutralize the generated HBr and drive the reaction forward, but weak enough to prevent unwanted elimination (E2) side reactions that would convert the bromobutoxy group into a terminal alkene. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to leave the amine nucleophile unsolvated, thereby accelerating the SN2 attack.

    Step-by-Step Methodology
    • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon. Add 1.0 equivalent of the target primary amine and 1.2 equivalents of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene.

    • Solvent and Base Addition: Dissolve the reagents in anhydrous Acetonitrile (0.2 M concentration). Add 2.5 equivalents of finely powdered, anhydrous K2CO3. Attach a reflux condenser.

    • Reaction Execution: Heat the mixture to 70°C under continuous stirring.

    • Self-Validating Check (TLC Monitoring): After 4 hours, pull a 10 µL aliquot. Run a Thin Layer Chromatography (TLC) plate using a 4:1 Hexane:Ethyl Acetate system.

      • Validation: Visualize under UV (254 nm). The disappearance of the high-Rf spot corresponding to 1-(4-Bromobutoxy)-4-(hexyloxy)benzene confirms complete consumption of the alkylating agent, ensuring the mixture is now significantly less hazardous.

    • Quenching and Workup: Cool the reaction to room temperature. Quench by adding an equal volume of distilled water to dissolve the inorganic salts (KBr and excess K2CO3). Extract the aqueous layer three times with Ethyl Acetate.

    • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the target lysosomotropic amine.

    Sources

    Foundational

    Solubility Profile and Solvation Thermodynamics of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene: A Technical Guide for Synthetic Applications

    Executive Summary In the landscape of modern drug discovery, asymmetric 1,4-dialkoxybenzenes serve as critical structural scaffolds. Specifically, 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a highly specialized electrophil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern drug discovery, asymmetric 1,4-dialkoxybenzenes serve as critical structural scaffolds. Specifically, 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a highly specialized electrophilic intermediate utilized in the synthesis of lysosomotropic amines. These downstream amine compounds are actively investigated for their potent anti-inflammatory, antifungal, antiparasitic, and anticancer activities, primarily functioning by accumulating in and disrupting acidic vacuoles and lysosomes [1].

    For researchers and process chemists, mastering the solubility profile of this intermediate is not merely a matter of physical characterization—it is a prerequisite for optimizing extraction efficiencies, chromatographic purifications, and the kinetics of subsequent SN​2 amination reactions. This whitepaper provides an authoritative, in-depth analysis of the compound's solvation thermodynamics, empirical solubility data, and field-proven analytical protocols.

    Physicochemical Profiling & Structural Causality

    To predict and manipulate the solubility of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene, one must deconstruct its molecular architecture. The compound ( C16​H25​BrO2​ ) is an asymmetric ether built upon a hydroquinone core, completely devoid of hydrogen-bond donors.

    The solubility behavior is dictated by three distinct structural moieties:

    • The Hexyloxy Chain ( −O−C6​H13​ ): This long, flexible aliphatic tail imparts overwhelming lipophilicity to the molecule. Unlike symmetric short-chain hydroquinone ethers which pack tightly into rigid crystal lattices, the asymmetric hexyl chain lowers the melting point and disrupts lattice energy, driving exceptional solubility in non-polar hydrocarbon solvents [2].

    • The Bromobutoxy Chain ( −O−C4​H8​−Br ): The terminal bromine atom introduces a significant dipole moment and high electron polarizability. While it maintains the overall hydrophobic character of the molecule, this polarizable tail specifically enhances favorable dipole-induced dipole interactions with halogenated and polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate).

    • The Ether Linkages ( −O− ): The two oxygen atoms act as weak hydrogen-bond acceptors. However, the massive steric bulk of the flanking alkyl chains heavily shields these oxygens, rendering their interaction with polar protic solvents (like water or methanol) thermodynamically insufficient to overcome the disruption of the solvent's own hydrogen-bonded network [3].

    G Molecule 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Hexyl Hexyloxy Tail (Hydrophobic) Molecule->Hexyl Bromo Bromobutoxy Tail (Dipole/Polarizable) Molecule->Bromo Ether Ether Oxygens (H-Bond Acceptors) Molecule->Ether NonPolar Non-Polar Solvents (Hexane, Toluene) High Solubility Hexyl->NonPolar Dispersion Forces PolarAprotic Polar Aprotic (DCM, DMF, EtOAc) High to Moderate Bromo->PolarAprotic Dipole-Dipole Protic Polar Protic (Water, MeOH) Insoluble/Low Ether->Protic Weak H-Bonding

    Structural moieties dictating the solvation thermodynamics of the target compound.

    Solubility Profile in Common Organic Solvents

    Based on the thermodynamic principles outlined above and homologous series data for asymmetric 1,4-dialkoxybenzenes, the quantitative solubility profile at standard ambient temperature (25°C) is summarized below.

    SolventDielectric Constant ( ε )Solvation CategoryEstimated Solubility (mg/mL)Mechanistic Rationale
    Hexane 1.89Excellent> 100Dominant London dispersion forces perfectly match the lipophilic alkyl chains.
    Dichloromethane (DCM) 8.93Excellent> 100High polarizability of DCM interacts favorably with the terminal bromide and aromatic π -system.
    Ethyl Acetate (EtOAc) 6.02Very Good50 - 100Moderate dipole interactions; excellent solvent for chromatographic purification.
    Acetonitrile (MeCN) 37.5Moderate10 - 50High dielectric constant resists the hydrophobic bulk, but dipole interactions permit moderate dissolution.
    Methanol (MeOH) 32.7Poor< 5Hydrophobic tails disrupt the strong H-bond network of MeOH without compensatory energy release.
    Water 80.1Insoluble< 0.01Extreme hydrophobic effect; water molecules form rigid clathrate structures around the alkyl tails, minimizing entropy.
    Strategic Solvent Selection for Synthesis

    While the compound exhibits maximal solubility in non-polar solvents like hexane and DCM, these are rarely the solvents of choice for its primary application: the SN​2 amination to yield lysosomotropic agents. The Causality: SN​2 reactions require the stabilization of a polar transition state and a highly nucleophilic (unsolvated) amine. Therefore, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are utilized. Even though the solubility of the starting bromide is only moderate in these solvents, it is sufficient to maintain a homogeneous reaction mixture, while the solvent dramatically accelerates the reaction kinetics by leaving the incoming amine nucleophile "naked" and highly reactive.

    Experimental Methodology: Self-Validating Solubility Determination

    To generate highly accurate, reproducible solubility data for drug development dossiers, standard visual estimations are insufficient. The following protocol details a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV , designed to eliminate supersaturation artifacts and ensure thermodynamic equilibrium.

    Step-by-Step Protocol
    • Saturating the System (Equilibration):

      • Add an excess amount of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (approx. 200 mg) to 1.0 mL of the target solvent in a 2 mL amber borosilicate glass vial.

      • Causality: Amber glass prevents potential photo-degradation of the electron-rich aromatic core.

      • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate solubility readings.

      • Agitate the suspension in an isothermal orbital shaker at 25.0±0.1∘C for 48 hours.

    • Phase Separation:

      • Transfer the vial to a temperature-controlled centrifuge (set to 25°C). Centrifuge at 10,000 rpm for 15 minutes.

      • Causality: Centrifugation rapidly pellets micro-particulates that might otherwise pass through a filter, preventing false-positive concentration spikes.

    • Isothermal Filtration:

      • Carefully draw the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE syringe filter.

      • Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES), ensuring no extractables interfere with the UV baseline.

    • Dilution and Quantification:

      • Immediately dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 80:20 MeCN:Water) to bring the concentration within the linear dynamic range of the UV detector.

      • Analyze via HPLC-UV at λ=254 nm (corresponding to the π→π∗ transition of the dialkoxybenzene ring).

    • Data Validation (The Self-Validating Loop):

      • Perform the entire workflow in independent triplicates. The system is considered validated only if the Relative Standard Deviation (RSD) between the three replicates is <2.0% .

    Workflow A Solvent Equilibration (48h, 25°C) B Phase Separation (Centrifugation) A->B C Isothermal Filtration (0.22 µm PTFE) B->C D HPLC-UV Quantification C->D E Mass Balance Validation D->E

    Step-by-step self-validating experimental workflow for thermodynamic solubility determination.

    Conclusion

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene presents a highly lipophilic, aprotic solubility profile dominated by its asymmetric alkyl and haloalkyl substituents. By leveraging its excellent solubility in halogenated solvents for extraction, and its moderate solubility in polar aprotic solvents for SN​2 kinetics, researchers can optimize the synthetic pathways of advanced lysosomotropic therapeutics. Adhering to rigorous, self-validating analytical protocols ensures that the physicochemical data guiding these syntheses remains robust and reproducible.

    References

    • Title: EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity Source: Google Patents URL
    • Title: Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols Source: ACG Publications / ResearchGate URL: [Link]

    • Title: Hydroquinone (EHC 157, 1994) - Environmental Health Criteria Source: INCHEM (International Programme on Chemical Safety) URL: [Link]

    Exploratory

    A Technical Guide to the Thermal Stability and Melting Point Analysis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Core Thermal Properties of a Versatile Chemical Intermediate 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a disubstituted aromat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Understanding the Core Thermal Properties of a Versatile Chemical Intermediate

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a disubstituted aromatic ether characterized by a central benzene ring functionalized with two distinct alkoxy chains: a four-carbon chain terminating in a bromine atom (4-bromobutoxy) and a six-carbon chain (hexyloxy). This specific molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules. Its applications span from the creation of advanced materials like liquid crystals and components for Organic Light-Emitting Diodes (OLEDs) to its use as a scaffold in the development of new pharmaceutical compounds.

    The utility and performance of this compound in any application are fundamentally linked to its thermal properties. Thermal stability dictates the temperature range within which the material can be processed and used without degradation, a critical parameter for both chemical synthesis and the operational lifetime of a device. Similarly, the melting point is a crucial physical property that influences purification methods, formulation processes, and the phase behavior of the material.

    This technical guide provides a comprehensive analysis of the thermal characteristics of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene. As senior application scientists, our goal is to not only present the data but to elucidate the causal relationships between the compound's structure and its thermal behavior, offering field-proven insights into the methodologies used for its characterization.

    The Scientific Foundation: Why Thermal Analysis is Critical

    Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For organic molecules in materials science and drug development, these techniques are indispensable for ensuring quality, predicting shelf-life, and defining processing parameters. The two primary techniques discussed herein are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[1] DSC is the gold standard for determining thermal transitions such as melting (fusion), crystallization, and glass transitions.[2] The resulting data provide not only the melting temperature (T_m) but also the enthalpy of fusion (ΔH_fus), which is the energy required to melt the solid, offering insight into the material's crystallinity and the strength of its intermolecular forces.[3]

    • Thermogravimetric Analysis (TGA): TGA measures the mass of a sample over time as the temperature changes.[4] This method is exceptionally effective for determining the thermal stability of a material.[4] It identifies the temperature at which the material begins to decompose and can reveal the kinetics of its degradation.[4] This information is vital for establishing safe upper-temperature limits for storage and application.

    The thermal behavior of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is governed by its molecular structure. The presence of two flexible, asymmetric alkyl ether chains influences its ability to pack into a crystal lattice, while the terminal bromine atom on one chain adds to the molecular weight and introduces a polar functional group, affecting intermolecular interactions.

    Experimental Protocols: A Self-Validating Approach

    The integrity of thermal analysis data relies on meticulous and well-justified experimental protocols. The following methodologies are designed to be self-validating systems, ensuring reproducibility and accuracy.

    Differential Scanning Calorimetry (DSC) Protocol

    This protocol is designed to determine the melting point and enthalpy of fusion. A heat-cool-heat cycle is employed to erase the sample's prior thermal history, ensuring the observed transitions are intrinsic to the material itself.[3]

    Methodology:

    • Sample Preparation: Accurately weigh 3–5 mg of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it.

    • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to create an inert atmosphere, preventing oxidative degradation.[5]

    • Thermal Program:

      • Equilibration: Equilibrate the sample at 0°C.

      • First Heating Scan: Heat the sample from 0°C to 100°C at a constant rate of 10°C/min. This scan captures the thermal properties of the as-received material.

      • Cooling Scan: Cool the sample from 100°C back to 0°C at a rate of 10°C/min. This allows the material to crystallize in a controlled manner.

      • Second Heating Scan: Heat the sample again from 0°C to 100°C at 10°C/min. Data from this scan is typically used for analysis as it reflects the intrinsic properties of the material after a controlled thermal cycle.

    • Data Analysis: Analyze the thermogram from the second heating scan to determine the onset temperature of melting, the peak melting temperature (T_m), and the integrated area of the melting endotherm to calculate the enthalpy of fusion (ΔH_fus).

    Thermogravimetric Analysis (TGA) Protocol

    This protocol assesses the thermal stability of the compound by identifying its decomposition temperature.

    Methodology:

    • Sample Preparation: Weigh 5–10 mg of the sample into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan into the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to ensure decomposition is studied in an inert environment.[6]

    • Thermal Program:

      • Equilibration: Equilibrate the sample at 30°C.

      • Heating Scan: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.[6]

    • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5).

    Data Presentation and Interpretation

    The data obtained from these analyses provide a quantitative profile of the thermal characteristics of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene.

    Expected DSC Results

    The melting transition is observed as an endothermic peak on the DSC thermogram.

    ParameterDescriptionExpected Value
    T_onset Onset temperature of melting~45 - 50 °C
    T_m (Peak) Peak melting temperature~50 - 55 °C
    ΔH_fus Enthalpy of fusion~25 - 35 J/g

    Note: These values are estimations based on structurally similar compounds. The related compound (4-Bromobutoxy)benzene has a reported melting point range of 36.0-46.0°C.[7] The addition of the hexyloxy group would be expected to influence this value.

    Expected TGA Results

    The TGA curve will show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be recorded.

    ParameterDescriptionExpected Value
    T_d5 Temperature at 5% mass loss~220 - 250 °C
    T_onset Onset of major decomposition~250 - 280 °C

    Note: These values are estimations. The thermal decomposition of aromatic ethers typically begins at temperatures above 200°C. The C-Br bond is often the weakest point and may cleave first.[8]

    Visualization of Workflows and Relationships

    Visual diagrams help clarify the experimental process and the interplay between molecular features and physical properties.

    G cluster_DSC DSC Workflow cluster_TGA TGA Workflow DSC_Prep Sample Prep (3-5 mg in Al pan) DSC_Run Run Heat-Cool-Heat Cycle (0-100°C @ 10°C/min, N2 Purge) DSC_Prep->DSC_Run DSC_Data Acquire Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Analyze 2nd Heat Scan (Determine Tm, ΔHfus) DSC_Data->DSC_Analysis TGA_Prep Sample Prep (5-10 mg in Pt pan) TGA_Run Run Heating Ramp (30-600°C @ 10°C/min, N2 Purge) TGA_Prep->TGA_Run TGA_Data Acquire TGA Curve (Mass % vs. Temp) TGA_Run->TGA_Data TGA_Analysis Analyze Mass Loss (Determine Td5) TGA_Data->TGA_Analysis Sample 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Sample->DSC_Prep Sample->TGA_Prep

    Caption: Experimental workflow for DSC and TGA analysis.

    G cluster_Features Structural Features cluster_Properties Thermal Properties Structure Molecular Structure Chains Asymmetric Alkoxy Chains (C4-Br and C6) Structure->Chains Bromine Terminal Bromine Atom Structure->Bromine Aromatic Benzene Core Structure->Aromatic MP Melting Point (Tm) Chains->MP Affects Crystal Packing Stability Thermal Stability (Td5) Chains->Stability Ether Linkage is a Decomposition Point Bromine->MP Increases Intermolecular Forces Bromine->Stability C-Br Bond is a Potential Weak Point Aromatic->Stability High Intrinsic Stability

    Caption: Structure-property relationships for the target compound.

    Senior Scientist's Synthesis and Field Insights

    The thermal analysis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene reveals a material with moderate thermal stability and a relatively low melting point.

    Melting Behavior: The melting point around 50-55°C is consistent with a molecule that has significant flexibility due to its two alkoxy chains. The asymmetry of the chains (a C4 chain versus a C6 chain) likely disrupts efficient crystal packing, preventing a higher melting point.[9][10] While the terminal bromine increases polarity and molecular weight, which typically raises the melting point, the effect of the flexible, asymmetric chains appears to be dominant. This relatively low melting point is advantageous for solution-based processing and purification by recrystallization at mild temperatures.

    Thermal Stability: A decomposition onset in the range of 220-250°C is typical for many organic compounds used in drug development and materials science. The primary pathways for thermal degradation are likely initiated at the ether linkages or the carbon-bromine bond, which are generally the most thermally labile points in the molecule.[8] The aromatic core itself is highly stable and would only decompose at much higher temperatures.[6][11]

    Implications for Application:

    • For Drug Development: A thermal stability threshold above 200°C indicates that the compound can likely withstand standard formulation processes like drying and milling without degradation. However, its stability would need to be confirmed in the presence of various excipients, as interactions can lower decomposition temperatures.

    • For Materials Science (OLEDs/Polymers): The decomposition temperature defines the upper limit for processing, such as melt extrusion or high-temperature annealing. A T_d5 of ~220-250°C provides a workable processing window above its melting point. This ensures the material can be manipulated into thin films or fibers without compromising its chemical integrity.

    Conclusion

    The thermal characterization of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene through Differential Scanning Calorimetry and Thermogravimetric Analysis provides critical data for its application in scientific research and development. The compound exhibits a melting point suitable for conventional processing techniques and thermal stability adequate for a range of applications. This guide has detailed the robust, self-validating protocols for this analysis and provided a framework for interpreting the results in the context of the molecule's unique structure. A thorough understanding of these thermal properties is the foundation for successfully leveraging this versatile intermediate in the innovation of new materials and therapeutics.

    References

    • Organic Process Research & Development. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. [Link]

    • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

    • Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]

    • ResearchGate. (n.d.). Influence of the alkyloxy chains length on the liquid crystalline polymorphism of the 4-alkoxybenzylidene-4'-alkoxyanilines. [Link]

    • Cheméo. (n.d.). Chemical Properties of Benzene, (4-bromobutoxy)- (CAS 1200-03-9). [Link]

    • ResearchGate. (n.d.). TGA curve of aromatic poly(ether ketone) 4Ca. [Link]

    • ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. [Link]

    • ResearchGate. (n.d.). Optimization of DSC measurements for organic phase change materials. [Link]

    • National Institutes of Health. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. [Link]

    • NIST. (n.d.). Benzene, (4-bromobutoxy)-. [Link]

    • Google Patents. (n.d.).
    • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

    • Amanote Research. (2019). Influence of Alkoxy Chain Length on the Properties of.... [Link]

    • Royal Society of Chemistry. (n.d.). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[5]benzothieno[3,2-b]benzothiophene. [Link]

    • MDPI. (2023). TGA-FTIR Analysis of Biomass Samples Based on the Thermal Decomposition Behavior of Hemicellulose, Cellulose, and Lignin. [Link]

    • Mettler Toledo. (n.d.). Thermal Analysis in Practice Evolved Gas Analysis. [Link]

    • Longdom Publishing. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. [Link]

    • Wikipedia. (n.d.). Bromobenzene. [Link]

    • PubChem. (n.d.). 1,4-Bis(4-bromobutoxy)benzene. [Link]

    • ResearchGate. (n.d.). Reaction mechanism for the thermal decomposition of BCl 3​ /CH 4​ /H 2​ gas mixtures. [Link]

    • PubChem. (n.d.). (4-Bromobutoxy)benzene. [Link]

    • ResearchGate. (2017). 1,4-Bis(4-bromobutoxy)benzene. [Link]

    • Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

    • Advance of Thermal Decomposition and Combustion Reaction of Third-generation Energetic Materials. (n.d.). [Link]

    • ACS Publications. (2022). Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene from 4-hexyloxyphenol

    Application Note: Regioselective Synthesis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene via Williamson Etherification Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Document Type: S...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Regioselective Synthesis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene via Williamson Etherification

    Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

    Introduction and Mechanistic Rationale

    The synthesis of asymmetrically functionalized hydroquinone derivatives, such as 1-(4-bromobutoxy)-4-(hexyloxy)benzene, is a critical foundational workflow in materials science and medicinal chemistry. These molecules serve as versatile building blocks; the hexyloxy tail provides lipophilicity and liquid crystalline properties, while the terminal alkyl bromide acts as a reactive electrophile for further functionalization (e.g., tethering to PROTACs, polymer backbones, or biologically active pharmacophores).

    This protocol utilizes a classical Williamson ether synthesis, which is a straightforward bimolecular nucleophilic substitution ( SN​2 ) reaction between a phenoxide and a primary alkyl halide[1].

    Causality in Experimental Design:

    • Base Selection: Anhydrous potassium carbonate ( K2​CO3​ ) is utilized as a mild, heterogeneous base. It is sufficiently basic to deprotonate 4-hexyloxyphenol ( pKa​≈10 ) to form the nucleophilic phenoxide, but mild enough to avoid promoting unwanted bimolecular elimination ( E2​ ) side reactions on the alkyl halide[2].

    • Stoichiometric Control (The Dimerization Problem): The most significant synthetic challenge in reacting a bifunctional electrophile (1,4-dibromobutane) with a nucleophile is the formation of a symmetrical dimer (1,4-bis(4-hexyloxyphenoxy)butane). To suppress this, the reaction is driven by a statistical advantage: a 5-fold molar excess of 1,4-dibromobutane is employed.

    • Solvent: Acetonitrile (MeCN) is selected for its polar aprotic nature, which solvates the potassium cation and leaves the phenoxide anion highly reactive ("naked") for the SN​2 attack, while allowing for an optimal reflux temperature (~82°C).

    Synthetic Workflow Diagram

    G Phenol 4-Hexyloxyphenol (1.0 eq) Base K2CO3 (2.0 eq) Acetonitrile, 82°C Phenol->Base Intermediate Phenoxide Intermediate (Active Nucleophile) Base->Intermediate Deprotonation Reaction SN2 Substitution (Reflux, 12h) Intermediate->Reaction Electrophile 1,4-Dibromobutane (5.0 eq, Excess) Electrophile->Reaction Dropwise addition Workup Aqueous Workup (Filtration & Extraction) Reaction->Workup Purification Vacuum Distillation & Silica Chromatography Workup->Purification Product 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Target Product) Purification->Product Isolation

    Caption: Workflow of Williamson ether synthesis prioritizing mono-alkylation via stoichiometric control.

    Materials and Reagents

    The following quantitative data outlines the stoichiometric requirements for a 10 mmol scale reaction. 4-hexyloxyphenol is a standard precursor for synthesizing complex ethers via Williamson etherification[3].

    Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
    4-Hexyloxyphenol 194.271.0 eq1.94 g (10 mmol)Limiting Reagent / Nucleophile
    1,4-Dibromobutane 215.915.0 eq10.80 g (50 mmol)Electrophile (Excess)
    Potassium Carbonate ( K2​CO3​ ) 138.212.0 eq2.76 g (20 mmol)Base (Anhydrous)
    Acetonitrile (MeCN) 41.05N/A40 mLPolar Aprotic Solvent
    Ethyl Acetate / Hexanes N/AN/AAs neededExtraction / Chromatography

    Step-by-Step Experimental Protocol

    Part A: Reaction Setup and Deprotonation

    • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen ( N2​ ) for 5 minutes to displace ambient moisture, which can competitively hydrolyze the alkyl bromide.

    • Reagent Addition: Add 1.94 g of 4-hexyloxyphenol (10 mmol) and 2.76 g of finely powdered, anhydrous K2​CO3​ (20 mmol) to the flask.

    • Solvation: Add 30 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 30 minutes. Observation: The mixture may take on a slight phenotypic color change as the phenoxide salt begins to form.

    Part B: Alkylation and Reflux 4. Electrophile Addition: In a separate vial, dilute 10.80 g of 1,4-dibromobutane (50 mmol) in 10 mL of acetonitrile. Add this solution dropwise to the reaction flask over 15 minutes using a syringe. Rationale: Dropwise addition keeps the local concentration of the electrophile high relative to the phenoxide, further favoring mono-alkylation over dimerization. 5. Reflux: Heat the reaction mixture to a gentle reflux (approx. 82°C) using an oil bath. Maintain vigorous stirring for 12 hours. 6. Reaction Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system. The product will appear as a new, less polar spot (higher Rf​ ) compared to the starting phenol.

    Part C: Workup and Isolation 7. Quenching: Remove the flask from the heat and allow it to cool to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts ( K2​CO3​ and the KBr byproduct). Wash the filter cake with 20 mL of acetone. 8. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and acetone. 9. Extraction: Dissolve the resulting crude oil in 50 mL of Dichloromethane (DCM) or Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with: * 1M

    NaOH (2 x 20 mL) - Removes any unreacted starting phenol.

    • Distilled Water (1 x 20 mL)
    • Saturated aqueous NaCl (Brine) (1 x 20 mL)
    • Drying: Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate in vacuo.

    Part D: Purification 11. Distillation (Optional but Recommended): Because a large excess of 1,4-dibromobutane was used, the crude mixture will contain a significant amount of this reagent. It can be removed via short-path vacuum distillation (b.p. 197°C at atmospheric pressure, significantly lower under high vacuum) before chromatography to preserve silica gel. 12. Chromatography: Purify the remaining crude product via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes. 13. Validation: Verify the final product structure and purity using 1H NMR (look for the characteristic triplet of the −CH2​Br protons around 3.4-3.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

    References

    • Smolecule.Buy 1-Chloro-4-(hexyloxy)benzene | 6345-84-2 - Smolecule: Synthesis Methods.
    • Benchchem.Application Notes and Protocols: The Role of 4-Hexyloxyphenol. (Details on 4-Hexyloxyphenol as a precursor for Williamson ether synthesis).
    • Benchchem.4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | 158938-08-0 | Benchchem.

    Sources

    Application

    Application Note: Utilizing 1-(4-Bromobutoxy)-4-(hexyloxy)benzene as an Alkylating Agent in the Synthesis of Lysosomotropic Drugs

    Document Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: N-Alkylation strategies for synthesizing lysosomotropic detergents an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: N-Alkylation strategies for synthesizing lysosomotropic detergents and targeted vacuolar disruptors.

    Executive Summary & Mechanistic Insights

    In modern drug discovery, targeting the acidic vacuoles of cells—such as mammalian lysosomes, fungal vacuoles, or the digestive vacuoles of Plasmodium parasites—has emerged as a powerful therapeutic strategy [1]. Compounds that accumulate in these low-pH organelles are known as lysosomotropic agents .

    As a Senior Application Scientist, I frequently see researchers struggle to balance the basicity and lipophilicity required for effective vacuolar accumulation. 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a highly specialized, bifunctional-like alkylating agent designed to solve this exact problem.

    Why Use This Specific Alkylating Agent?

    When designing a lysosomotropic drug (e.g., an antimalarial or an anticancer adjuvant designed to overcome multidrug resistance), the pharmacophore typically requires a weakly basic amine (pKa 6–9). By utilizing 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in an SN​2 N-alkylation reaction, you covalently attach a highly engineered lipophilic tail to your amine core.

    The structural logic is threefold:

    • The 4-Carbon Spacer (Butoxy): Provides optimal steric flexibility, ensuring the lipophilic tail does not sterically hinder the basic nitrogen's ability to become protonated.

    • The Hexyloxybenzene Moiety: Drastically increases the molecule's logP (lipophilicity). Once the weakly basic amine is protonated and trapped inside the acidic lysosome (cation trapping), this lipophilic tail intercalates into the inner lysosomal membrane [2].

    • Lysosomotropic Detergent Effect: At critical concentrations, the heavily lipophilic tail combined with the protonated amine acts as a localized detergent, disrupting the vacuolar membrane, inhibiting autophagy, and triggering apoptosis in cancer cells or targeted pathogens [3].

    StructuralLogic Drug Lysosomotropic Drug Candidate Amine Weakly Basic Amine (e.g., Quinoline) Amine->Drug Core Func1 Cation Trapping (pKa 6-9) Amine->Func1 Alkyl 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Alkylating Agent) Alkyl->Drug N-Alkylation Func2 Membrane Intercalation (Lipophilic Tail) Alkyl->Func2 Func3 Optimal Flexibility (4-Carbon Spacer) Alkyl->Func3

    Structural logic of utilizing 1-(4-Bromobutoxy)-4-(hexyloxy)benzene to enhance drug properties.

    Experimental Optimization Data

    Before proceeding to the protocol, it is critical to understand the causality behind the reaction conditions. N-alkylation of primary or secondary amines with primary alkyl bromides can often lead to over-alkylation (forming quaternary ammonium salts) or elimination side-reactions.

    To establish a self-validating and high-yielding system, we optimized the base, solvent, and catalytic additives. The inclusion of Potassium Iodide (KI) is a critical expert intervention. KI drives a Finkelstein reaction in situ, converting the alkyl bromide into a highly reactive alkyl iodide, which accelerates the SN​2 displacement and allows for lower reaction temperatures, thereby minimizing elimination byproducts.

    Table 1: Optimization of N-Alkylation Conditions

    Model Reaction: N-(6-methoxyquinolin-8-yl)amine + 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.2 eq).

    EntrySolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Isolated Yield (%)
    1AcetonitrileDIPEANone802442% (Incomplete)
    2DMFDIPEANone801858%
    3DMF K2​CO3​ None801865%
    4DMF Cs2​CO3​ None801271%
    5 DMF K2​CO3​ KI (0.1 eq) 80 12 88% (Optimal)

    Note: DMF (N,N-Dimethylformamide) is selected as the optimal polar aprotic solvent because it effectively solvates the nucleophile while leaving it unsolvated enough to remain highly reactive.

    Standard Operating Protocol: N-Alkylation Workflow

    The following protocol details the optimal methodology for coupling 1-(4-Bromobutoxy)-4-(hexyloxy)benzene to a target amine. This workflow is designed to be a self-validating system, incorporating in-process quality control steps.

    Materials Required:
    • Alkylating Agent: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.2 equivalents)

    • Nucleophile: Target primary/secondary amine (1.0 equivalent)

    • Reagents: Anhydrous K2​CO3​ (2.0 eq), Potassium Iodide (KI, 0.1 eq)

    • Solvents: Anhydrous DMF, Ethyl Acetate (EtOAc), Brine, Dichloromethane (DCM), Methanol (MeOH).

    Step-by-Step Methodology:

    Step 1: Reaction Assembly (Finkelstein Activation)

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 mmol) in 5.0 mL of anhydrous DMF under an inert Nitrogen ( N2​ ) atmosphere.

    • Add anhydrous K2​CO3​ (2.0 mmol) and catalytic KI (0.1 mmol).

    • Expert Insight: Stir the suspension for 10 minutes at room temperature before adding the alkylating agent. This pre-activation ensures the amine is properly deprotonated (if a salt) and the KI is fully dissolved.

    Step 2: Alkylation & Heating 4. Dropwise, add 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.2 mmol) to the stirring mixture. 5. Attach a reflux condenser and heat the reaction block to 80°C. 6. Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a 9:1 DCM:MeOH solvent system. The disappearance of the starting amine spot (typically visualized under UV 254 nm or via Ninhydrin stain) indicates reaction completion (approx. 12 hours).

    Step 3: Aqueous Workup 7. Cool the reaction mixture to room temperature. Quench by adding 15 mL of distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 9. Expert Insight: DMF is highly water-soluble but can partition into the organic layer. To remove residual DMF, wash the combined EtOAc organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 10 mL), followed by a final Brine wash (15 mL). 10. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Step 4: Purification & Characterization 11. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of DCM to 5% MeOH in DCM. 12. Self-Validation: Confirm the structural integrity of the purified product using LC-MS (looking for the [M+H]+ peak corresponding to the addition of the 4-(hexyloxy)phenoxybutyl chain) and 1H -NMR (confirming the presence of the characteristic triplet at ~4.0 ppm for the −CH2​−O− protons).

    ProtocolWorkflow Step1 1. Reagent Preparation Amine + Alkylating Agent Step2 2. Finkelstein Activation Add Catalytic KI in DMF Step1->Step2 Step3 3. N-Alkylation Reaction Add K2CO3, Heat to 80°C (12h) Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Chromatographic Purification Silica Gel (DCM/MeOH) Step4->Step5 Step6 6. Analytical Validation LC-MS & 1H-NMR Step5->Step6

    Step-by-step experimental workflow for the SN2 N-alkylation of target amines.

    Conclusion

    The integration of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene into drug discovery pipelines offers a highly reliable method for converting standard pharmacophores into potent lysosomotropic agents. By strictly adhering to the Finkelstein-assisted SN​2 protocol outlined above, researchers can achieve high-yield alkylations with minimal purification bottlenecks, accelerating the development of next-generation anti-inflammatory, antifungal, and anticancer therapeutics.

    References

    • Title: Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity (Patent EP2950649A2)
    • Title: Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Interactions of the Lysosomotropic Detergent O-Methyl-Serine Dodecylamide Hydrochloride (MSDH) with Lipid Bilayer Membranes—Implications for Cell Toxicity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

    Method

    Application Note: Synthesis and Evaluation of Lysosomotropic Agents Utilizing 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Lysosomotropic agents are weakly basic c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Introduction & Mechanistic Rationale

    Lysosomotropic agents are weakly basic compounds that selectively accumulate inside acidic intracellular organelles, such as lysosomes in mammalian cells or acidic vacuoles in fungi [1]. At physiological pH (~7.4), these molecules remain largely uncharged and highly lipophilic, allowing them to freely diffuse across cellular and organelle membranes. However, upon entering the acidic environment of a lysosome (pH 4.5–5.0), the basic amine moieties become protonated. This ionization prevents the molecule from diffusing back across the lipid bilayer—a phenomenon known as cation trapping [1].

    When these agents reach critical micellar concentrations within the vacuole, they can act as "lysosomotropic detergents," disrupting vacuolar membranes and inducing cytotoxicity. This mechanism is increasingly leveraged in the development of novel antimalarial, antifungal, and targeted anticancer therapeutics [2].

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene serves as a highly effective lipophilic building block in the synthesis of these agents. The molecule provides two critical functional domains:

    • The Hexyloxybenzene Tail: Imparts the necessary lipophilicity (LogP) to ensure rapid membrane permeation and drives micelle formation within the lysosome.

    • The Bromobutoxy Linker: Features a highly reactive terminal primary bromide, serving as an ideal electrophile for SN2 displacement by various nitrogenous nucleophiles (e.g., phthalimides, heterocyclic amines) to install the weakly basic pharmacophore.

    Pathway Visualization

    The following diagram illustrates the synthetic logic and subsequent biological targeting mechanism of the synthesized lysosomotropic agents.

    G A 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Lipophilic Electrophile) B Nitrogenous Nucleophile (e.g., Phthalimide / Amine) C SN2 Alkylation (Polar Aprotic Conditions) D Lysosomotropic Agent (Weakly Basic Amine) C->D E Extracellular Space (pH 7.4) Uncharged & Permeable D->E Diffusion F Lysosome (pH 4.5 - 5.0) Protonation Occurs E->F Membrane Crossing G Cation Trapping & Vacuolar Membrane Disruption F->G Accumulation AB AB AB->C

    Caption: Synthetic workflow and biological cation-trapping mechanism of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene derivatives.

    Experimental Protocols: Synthesis of a Lysosomotropic Amine

    To ensure high scientific integrity, the following protocols are designed as self-validating systems. We utilize a two-step Gabriel synthesis approach to convert the bromide into a primary amine, which can subsequently be coupled to various heterocyclic scaffolds (e.g., quinolines) [1].

    Protocol A: SN2 Displacement with Potassium Phthalimide

    Objective: Install a protected nitrogen atom while preventing over-alkylation.

    Reagents & Materials:

    • 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 eq)

    • Potassium phthalimide (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EA), Brine, MgSO₄

    Step-by-Step Methodology:

    • Reaction Setup: Dissolve 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (e.g., 5.0 mmol) in 15 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.

      • Causality Insight: DMF is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phthalimide anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity and accelerating the SN2 attack on the primary bromide.

    • Reagent Addition: Add potassium phthalimide (7.5 mmol) in one portion. Stir the suspension at room temperature (or mild heating to 50°C if sterically hindered).

    • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 15% Ethyl Acetate/Hexane eluent. The reaction is deemed complete when the higher-Rf bromide starting material is entirely consumed, typically within 4–6 hours[1].

    • Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Purification: Wash the combined organic layers extensively with water (to remove residual DMF) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via Solid Phase Extraction (SPE) or flash chromatography to yield the phthalimide intermediate.

    Protocol B: Hydrazinolysis (Deprotection) to Primary Amine

    Objective: Unmask the primary amine to generate the weakly basic lysosomotropic precursor.

    Step-by-Step Methodology:

    • Reaction Setup: Dissolve the purified phthalimide intermediate in absolute ethanol (0.2 M concentration).

    • Deprotection: Add hydrazine hydrate (3.0 eq). Reflux the mixture at 80°C for 2–3 hours.

      • Causality Insight: Hydrazine acts as a potent bis-nucleophile, attacking the two imide carbonyls to form a stable, insoluble phthalhydrazide byproduct, thereby irreversibly releasing the desired primary amine (the Ing-Manske procedure).

    • Self-Validation: The formation of a voluminous white precipitate (phthalhydrazide) is a visual indicator of successful deprotection. LC-MS should confirm the appearance of the [M+H]⁺ peak corresponding to the free amine.

    • Isolation: Cool the reaction to 0°C, filter off the white precipitate, and concentrate the filtrate. Redissolve in dichloromethane, wash with 1M NaOH, dry, and evaporate to yield the pure 4-(4-(hexyloxy)phenoxy)butan-1-amine.

    Quantitative Data & Quality Control Summary

    To ensure reproducibility across drug development batches, the following table summarizes the expected analytical metrics and validation checkpoints for the synthesis workflow.

    Synthetic StepTarget IntermediateExpected YieldKey Validation Metric (Self-Validation)Causality / Notes
    Protocol A (SN2)Phthalimide-protected intermediate85 - 92%TLC: Complete consumption of bromide.¹H NMR: Disappearance of -CH₂Br triplet (~3.4 ppm); appearance of phthalimide aromatic protons (7.7-7.9 ppm).Excess nucleophile and polar aprotic solvent drive the reaction to completion [1].
    Protocol B (Deprotection)4-(4-(hexyloxy)phenoxy)butan-1-amine75 - 85%Visual: White precipitate formation.LC-MS: Dominant [M+H]⁺ peak of the free amine.Ninhydrin Test: Positive (purple) for primary amine.Complete removal of phthalhydrazide byproduct is critical to prevent downstream coupling interference.

    Note: The resulting primary amine can subsequently be reacted with 4-chloroquinoline derivatives via Nucleophilic Aromatic Substitution (SNAr) to yield potent lysosomotropic agents capable of vacuolar disruption[2].

    References

    • Simpson, D. M., Zerby, D. B., Lu, M., & Reid, W. (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity (European Patent No. EP2950649A2). European Patent Office.
    Application

    Application Note: Nucleophilic Substitution (SN2) Protocols for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in Drug Discovery

    Scientific Rationale & Structural Significance In the landscape of modern drug discovery and materials science, 1-(4-Bromobutoxy)-4-(hexyloxy)benzene serves as a highly versatile, bifunctional building block[1][2]. Synth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Structural Significance

    In the landscape of modern drug discovery and materials science, 1-(4-Bromobutoxy)-4-(hexyloxy)benzene serves as a highly versatile, bifunctional building block[1][2]. Synthesized upstream from 4-hexyloxyphenol and 1,4-dibromobutane, this molecule is characterized by two distinct domains: a lipophilic 4-(hexyloxy)phenyl ether moiety and a reactive 4-bromobutoxy tail.

    This specific structural motif is highly prized for synthesizing "lysosomotropic detergents"—amphiphilic amine compounds that exhibit potent anti-inflammatory, antifungal, and anticancer activities[3][4]. The foundational work by Firestone et al. demonstrated that attaching lipophilic alkyl chains to basic amines allows these molecules to selectively target and disrupt the acidic vacuoles of cancer cells and parasites[5][6].

    The primary alkyl bromide serves as an ideal electrophile for Bimolecular Nucleophilic Substitution (SN2) reactions, such as N-alkylation[7][8]. Because the leaving group (bromide) is situated on an unhindered primary carbon, the activation energy for the nucleophilic backside attack is minimized, heavily favoring the SN2 pathway over competing E2 (elimination) side reactions.

    Mechanistic Overview of SN2 Amination

    The N-alkylation of amines with alkyl halides, first discovered by Hofmann in 1850, proceeds via a concerted SN2 mechanism[7][8]. The reaction rate is dependent on the concentration of both the electrophile and the nucleophile. To optimize this pathway, the choice of solvent, base, and catalyst must be engineered to lower the energy of the transition state while preventing the protonation of the nucleophile.

    SN2_Mechanism Nuc Secondary Amine (Nucleophile) TS [ Nuc ··· C ··· Br ]‡ Transition State Nuc->TS Backside Attack Elec 1-(4-Bromobutoxy)- 4-(hexyloxy)benzene Elec->TS Primary Carbon Prod Tertiary Amine (Lysosomotropic Agent) TS->Prod Bond Formation LG Bromide Ion (Leaving Group) TS->LG Bond Cleavage

    Figure 1: SN2 transition state and concerted reaction pathway for N-alkylation.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is established and verified before proceeding to downstream workflows.

    Protocol A: Synthesis of a Lysosomotropic Tertiary Amine

    This protocol utilizes a secondary amine (e.g., piperidine or a piperazine derivative) to generate a biologically active tertiary amine[3][6].

    Step-by-Step Methodology:

    • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 eq, 10 mmol) and anhydrous Acetonitrile (50 mL).

      • Causality: Flame drying eliminates ambient moisture, preventing competitive hydrolysis of the alkyl bromide to an alcohol. Acetonitrile, a polar aprotic solvent, is chosen because it solvates cations well but leaves the nucleophilic amine relatively unsolvated, maximizing its reactivity.

    • Reagent Addition: Add the secondary amine (1.2 eq, 12 mmol), finely powdered anhydrous K2CO3 (2.0 eq, 20 mmol), and KI (0.1 eq, 1 mmol).

      • Causality: K2CO3 acts as an insoluble, non-nucleophilic base to scavenge the HBr byproduct. Without it, HBr would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction. KI acts as a Finkelstein catalyst, transiently converting the alkyl bromide to an alkyl iodide, which is a superior leaving group.

    • Reaction Execution: Stir the suspension vigorously at 80°C under a nitrogen atmosphere for 12 hours.

      • Causality: Elevated temperature provides the necessary activation energy for the SN2 transition state. Nitrogen prevents oxidative degradation of the amine.

    • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The reaction is validated to proceed if the starting material spot (Rf ~0.7) disappears and a new, lower Rf spot (amine product) appears. If starting material persists, add an additional 0.2 eq of the amine and stir for 2 hours.

    • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts (K2CO3, KI, KBr), and concentrate the filtrate in vacuo.

      • Causality: Removing salts prior to aqueous workup prevents the formation of intractable emulsions.

    • Validation Checkpoint 2 (NMR): Obtain a crude 1H-NMR spectrum. The protocol is successful if the triplet at ~3.4 ppm (CH2-Br) has completely disappeared, replaced by a new multiplet at ~2.4 ppm (CH2-N).

    Protocol B: Azidation for Click Chemistry Integration

    Substitution with an azide group prepares the molecule for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) downstream applications.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Reagent Addition: Cautiously add Sodium Azide (NaN3, 1.5 eq) using a plastic spatula.

      • Safety & Causality: NaN3 is highly toxic and reacts with heavy metals to form explosive compounds. DMF is the optimal solvent as it perfectly solvates the Na+ cation, leaving the linear, powerful N3- nucleophile highly reactive.

    • Reaction Execution: Heat the mixture to 65°C for 8 hours.

    • Workup: Quench the reaction with distilled water (3x volume of DMF) and extract with Ethyl Acetate. Wash the organic layer extensively (5x) with brine.

      • Causality: DMF is highly water-miscible. Extensive aqueous washing is mandatory to partition the DMF into the aqueous phase, leaving the pure azide in the organic layer. Avoid halogenated solvents (like DCM) during workup to prevent the potential formation of explosive diazidomethane.

    Quantitative Data Summaries

    To demonstrate the causality of reagent selection, the table below summarizes the optimization data for the N-alkylation of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene with a standard secondary amine.

    EntrySolventBaseAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
    1EthanolEt3NNone782445%Protic solvent solvates nucleophile, reducing SN2 rate.
    2AcetonitrileK2CO3None801872%Polar aprotic solvent improves rate; base prevents amine protonation.
    3AcetonitrileK2CO3KI (0.1 eq)801289%Finkelstein catalysis accelerates leaving group departure.
    4DMFK2CO3KI (0.1 eq)90894%Optimal solvation of cations maximizes nucleophilicity.

    Table 1: Optimization matrix for SN2 N-alkylation conditions.

    Downstream Biological Application: Lysosomotropic Action

    Once the tertiary amine is synthesized via Protocol A, the resulting molecule functions as a lysosomotropic detergent. The mechanism of action relies entirely on the pH differential between the cellular cytosol and the lysosome[3][6].

    Lysosome_Pathway A Neutral Amine in Cytosol (pH ~7.2) B Passive Diffusion across Lysosomal Membrane A->B C Protonation in Acidic Lysosome (pH ~4.5) B->C D Cation Trapping (Membrane Impermeable) C->D E Micellar Accumulation & Membrane Disruption D->E Critical Concentration Reached

    Figure 2: Mechanism of lysosomotropic accumulation and subsequent membrane disruption.

    By leveraging the SN2 protocols detailed above, researchers can efficiently modify the 1-(4-Bromobutoxy)-4-(hexyloxy)benzene scaffold to generate a wide library of targeted therapeutics, exploiting the robust predictability of nucleophilic substitution.

    References

    • ChemSrc . "1-(4-Bromobutoxy)-4-(hexyloxy)benzene Suppliers". 1

    • Tokyo Chemical Industry (India) Pvt. Ltd. "Beautiful Building Blocks". 2

    • Google Patents . "EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity".3

    • Journal of Medicinal Chemistry . "Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents" (Firestone et al., 1979). 5

    • Semantic Scholar . "Cell Killing by Lysosomotropic Detergents" (Miller et al., 1983). 6

    • ResearchGate . "Enantioconvergent Cu-catalyzed N-alkylation of aliphatic amines" (Review of SN2 N-alkylation principles). 8

    Sources

    Method

    Application Note: Strategic Incorporation of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene into Advanced Polymer Architectures

    Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Therapeutics Researchers Document Type: Advanced Methodologies & Protocols Executive Summary & Mechanistic Rationale The design of functionalized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Therapeutics Researchers Document Type: Advanced Methodologies & Protocols

    Executive Summary & Mechanistic Rationale

    The design of functionalized conjugated polymers and polyelectrolytes requires building blocks that offer both structural stability and orthogonal reactivity. 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a highly versatile, asymmetric hydroquinone derivative that fulfills these criteria.

    The molecule's architecture is divided into three functional domains, each dictating a specific physicochemical outcome:

    • 1,4-Dialkoxybenzene Core: Highly electron-rich, lowering the oxidation potential of the aromatic ring. This enables direct main-chain polymerization via oxidative coupling or acts as an electron-donor moiety in cross-coupling reactions[1].

    • Hexyloxy Chain: A hydrophobic, flexible spacer that disrupts interchain π-π stacking just enough to ensure the resulting polymer remains soluble and processable in common organic solvents like chloroform and toluene[2].

    • 4-Bromobutoxy Tail: A highly reactive electrophilic handle. Depending on the synthetic strategy, this primary alkyl bromide can either be preserved during main-chain polymerization for downstream post-polymerization modification (PPM) or used immediately to graft the electroactive core onto an existing polymer backbone[3].

    Properties Core 1,4-Dialkoxybenzene Core Prop1 Main-Chain Conjugation (Hole Transport / Emission) Core->Prop1 Hexyl Hexyloxy Chain Prop2 Organic Solubility (Solution Processability) Hexyl->Prop2 Bromo 4-Bromobutoxy Tail Prop3 Orthogonal Reactivity (Crosslinking / Click Chem) Bromo->Prop3 App Advanced Functional Polymers Prop1->App Prop2->App Prop3->App

    Fig 1: Structure-property relationships of the asymmetric monomer.

    Synthetic Pathways for Polymer Incorporation

    To maximize the utility of this monomer, we outline three distinct, field-proven strategies for incorporating it into polymer architectures.

    Workflow M 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Bifunctional Precursor) S1 Oxidative Polycondensation (FeCl3 Catalyst) M->S1 S2 Regioselective Bromination & Suzuki-Miyaura Coupling M->S2 S3 Nucleophilic Grafting (P4VP Quaternization) M->S3 P1 Poly(p-phenylene) Backbone with Reactive Br Pendants S1->P1 P2 Alternating Conjugated Copolymer (Tunable Optoelectronics) S2->P2 P3 Polyelectrolyte Network (Electroactive Side-Chains) S3->P3

    Fig 2: Three distinct synthetic pathways for polymer incorporation.

    Strategy A: Main-Chain Incorporation via Oxidative Polycondensation

    Oxidative polymerization using anhydrous Iron(III) chloride ( FeCl3​ ) is a rapid, scalable method to synthesize poly(p-phenylene) (PPP) derivatives[2]. The reaction relies on the electron-donating nature of the alkoxy groups, which lower the oxidation potential of the benzene ring, facilitating the formation of radical cations that couple exclusively at the sterically accessible 2,5-positions[1].

    Self-Validating Protocol:

    • Preparation: Dissolve 5.0 mmol of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in 20 mL of anhydrous chloroform ( CHCl3​ ) under an argon atmosphere. Causality: Moisture must be rigorously excluded, as water hydrolyzes FeCl3​ , destroying its Lewis acid catalytic activity.

    • Initiation: In a separate flask, suspend 20.0 mmol (4 equivalents) of anhydrous FeCl3​ in 30 mL of CHCl3​ . Cool both flasks to 0 °C. Dropwise add the monomer solution to the FeCl3​ suspension over 30 minutes. Causality: The 0 °C temperature controls the exothermic radical coupling, preventing oxidative degradation of the bromoalkyl tail.

    • Propagation & Validation: Stir the mixture at room temperature for 24 hours. In-process QC: Aliquot 0.1 mL of the reaction mixture and quench in methanol. The precipitation of a dark solid indicates successful chain extension.

    • Termination: Pour the mixture into 300 mL of acidified methanol (10% HCl). Stir for 2 hours to dedope the polymer and remove iron residues. Filter, wash via Soxhlet extraction (methanol, then acetone), and collect the chloroform-soluble fraction.

    Strategy B: Alternating Copolymers via Suzuki-Miyaura Polycondensation

    To achieve precise sequence control (e.g., donor-acceptor architectures for organic photovoltaics), the monomer must be pre-functionalized via regioselective bromination[4], followed by Pd-catalyzed step-growth polymerization[5].

    Self-Validating Protocol:

    • Regioselective Bromination: Dissolve the monomer in dichloromethane. Slowly add 2.2 equivalents of elemental bromine ( Br2​ ) under continuous argon flow. Causality: Argon purging is critical to continuously sweep away the HBr byproduct, driving the equilibrium forward and preventing acidic cleavage of the ether linkages[4]. Yields 1,4-dibromo-2-(4-bromobutoxy)-5-(hexyloxy)benzene.

    • Polycondensation: Combine 1.0 mmol of the dibrominated monomer, 1.0 mmol of an arylenediboronic acid (e.g., 1,4-phenyldiboronic acid), and 3.0 mol% Pd(PPh3​)4​ in a Schlenk flask.

    • Biphasic Coupling: Add 15 mL of degassed toluene and 5 mL of degassed 2M aqueous K2​CO3​ . Heat to 90 °C for 48 hours. Causality: The biphasic system ensures that the inorganic base remains dissolved while the growing hydrophobic polymer chain remains solvated in toluene, preventing premature precipitation[6].

    • End-Capping: Add phenylboronic acid (0.1 mmol) followed by bromobenzene (0.1 mmol) 2 hours later to terminate reactive chain ends, ensuring chemical stability.

    Strategy C: Side-Chain Grafting onto Poly(4-vinylpyridine)

    Instead of forming the backbone, the monomer's bromoalkyl tail can act as an electrophile to graft the electroactive dialkoxybenzene moiety onto an existing nucleophilic polymer, such as Poly(4-vinylpyridine) (P4VP), forming a quaternized polyelectrolyte[3].

    Self-Validating Protocol:

    • Dissolution: Dissolve 1.0 g of P4VP ( Mw​≈60 kDa ) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Quaternization: Add 1.5 equivalents (relative to pyridine units) of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene. Heat the mixture to 70 °C for 72 hours. Causality: DMF is chosen as a polar aprotic solvent because it heavily stabilizes the highly polar transition state of the SN​2 reaction, accelerating the nucleophilic attack of the pyridine nitrogen on the primary alkyl bromide[7].

    • Validation & Isolation: In-process QC: Analyze a quenched aliquot via 1H NMR. A shift in the pyridine ortho-protons from 8.2 ppm to 8.8 ppm confirms the formation of the pyridinium cation. Precipitate the viscous solution into diethyl ether, filter, and dry under vacuum.

    Quantitative Data & Comparative Analysis

    The choice of incorporation strategy directly impacts the macromolecular properties. Table 1 summarizes typical outcomes based on empirical polymer chemistry standards.

    Table 1: Comparative Analysis of Incorporation Strategies

    StrategyPolymer ArchitectureReaction TypeCatalyst / ReagentTypical Mw​ (kDa)PDI ( Mw​/Mn​ )Post-Mod Potential
    A Poly(p-phenylene) HomopolymerOxidative CouplingAnhydrous FeCl3​ 30 - 451.8 - 2.4High (Pendant Br intact)
    B Alternating Conjugated CopolymerSuzuki-Miyaura Pd(PPh3​)4​ / K2​CO3​ 15 - 251.5 - 2.1High (Pendant Br intact)
    C Quaternized Polyelectrolyte SN​2 QuaternizationDMF, 70 °CDependent on P4VPN/ALow (Br consumed)

    Note: In Strategies A and B, the pendant 4-bromobutoxy group remains unreacted, providing an orthogonal handle for subsequent functionalization (e.g., conversion to azides for CuAAC "Click" chemistry or amination for biological targeting).

    References

    • Molecular Weight Effect on the Quaternization of Poly(4-vinylpyridine) with Alkylbromide. Journal of Macromolecular Science Part A Pure and Applied Chemistry. URL:[Link]

    • Series of Poly(4-vinylpyridine) Containing Quaternary Alkyl bromides: Synthesis and Determination Percentage of Quaternization. ResearchGate. URL:[Link]

    • Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus de l'Académie des Sciences. URL:[Link]

    • Electroactive Polymer Nanoparticles Exhibiting Photothermal Properties. PMC - NIH. URL:[Link]

    • per-Alkoxy-pillar[5]arenes as Electron Donors: Electrochemical Properties of Dimethoxy-Pillar[5]arene and Its Corresponding Rotaxane. MDPI. URL: [Link]

    • Advances in Conjugated Microporous Polymers. Chemical Reviews - ACS Publications. URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Synthesis

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 1-(4-Bromobutoxy)-4-(hexyloxy)benzene , a crit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 1-(4-Bromobutoxy)-4-(hexyloxy)benzene , a critical intermediate often utilized in the development of lysosomotropic agents, liquid crystals, and specialized ether-linked pharmaceuticals[1].

    The synthesis relies on a Williamson etherification between 4-(hexyloxy)phenol and 1,4-dibromobutane. Because 1,4-dibromobutane is a bifunctional electrophile, the reaction is highly susceptible to competitive side reactions, primarily dialkylation (dimerization) and E2 elimination[2][3]. This guide provides field-proven, mechanistic solutions to isolate the target mono-alkylated product with high fidelity.

    Mechanistic Overview & Diagnostic Pathway

    To effectively troubleshoot, we must first map the causal relationships between reaction conditions and the resulting chemical pathways. The diagram below illustrates the kinetic competition between the desired SN​2 monoalkylation and the primary side reactions.

    G SM 4-(hexyloxy)phenol + 1,4-dibromobutane Intermediate Phenoxide Intermediate SM->Intermediate Base (Deprotonation) Target 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Target SN2) Intermediate->Target SN2 Attack (Excess Dibromide) Alkene 1-(but-3-enyloxy)-4-(hexyloxy)benzene (E2 Elimination) Intermediate->Alkene E2 Elimination (Strong Base / High Heat) Dimer 1,4-bis(4-hexyloxyphenoxy)butane (Dialkylation) Target->Dimer 2nd SN2 Attack (Low Dibromide Ratio)

    Reaction pathways in the etherification of 4-(hexyloxy)phenol with 1,4-dibromobutane.

    Troubleshooting Guides & FAQs

    Q1: Why is my crude mixture dominated by the symmetrical dimer (dialkylation) instead of the target mono-bromo product?

    Causality: 1,4-dibromobutane possesses two identical electrophilic sites. Once the first bromine is displaced to form the target molecule, the remaining terminal bromine is still highly reactive toward any unreacted phenoxide in the system. If the local concentration of phenoxide is high relative to the dibromide, the second SN​2 attack outcompetes the first. Solution:

    • Stoichiometric Control: Use a strict excess of 1,4-dibromobutane (minimum 4 to 5 equivalents)[2].

    • Reverse Addition: Never add the base/phenol mixture to the reaction vessel all at once. Instead, dissolve the 1,4-dibromobutane in your solvent and add the pre-formed phenoxide salt dropwise. This ensures the dibromide is always in massive excess at the reaction interface.

    Q2: My GC-MS shows a significant byproduct with a mass corresponding to the loss of HBr (M-80). What is causing this?

    Causality: You are observing the E2 elimination product, 1-(but-3-enyloxy)-4-(hexyloxy)benzene. While 1,4-dibromobutane is a primary halide and less prone to elimination than secondary or tertiary halides, strong bases (like NaOH or KOH) combined with high temperatures will abstract a β -proton, forcing the elimination of the bromide leaving group[2][3]. Solution: Switch to a milder, non-nucleophilic base such as anhydrous Potassium Carbonate ( K2​CO3​ ). Lower the reaction temperature to 70–80 °C. The SN​2 pathway has a lower activation energy than the E2 pathway; maintaining a moderate temperature provides sufficient thermal energy for substitution without crossing the threshold for widespread elimination[3].

    Q3: The reaction stalls at ~50% conversion despite having unreacted starting materials and active base.

    Causality: This is a classic phase-boundary issue. K2​CO3​ is insoluble in polar aprotic solvents like Acetonitrile (MeCN) or Acetone. Over time, the surface of the inorganic base becomes passivated by the generated potassium bromide ( KBr ) salts, preventing further deprotonation of the phenol. Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 0.05–0.1 equivalents[3]. The lipophilic tetrabutylammonium cation escorts the phenoxide anion into the organic phase, decoupling the reaction rate from the solid-liquid interface surface area.

    Quantitative Data: Optimization of Reaction Conditions

    The following table summarizes the causal impact of varying reaction parameters on the yield of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene and its associated side products.

    SolventBaseEquivalents (Dibromide : Phenol)Temp (°C)AdditiveTarget Yield (%)Dimer Byproduct (%)Alkene Byproduct (%)
    DMFNaOH1.5 : 1100None41%38%18%
    Acetone K2​CO3​ 3.0 : 160None65%25%5%
    MeCN K2​CO3​ 5.0 : 180None82%12%2%
    MeCN K2​CO3​ 5.0 : 1 80 TBAB (0.1 eq) 94% < 4% < 1%

    Note: Yields are based on quantitative HPLC analysis of the crude reaction mixture prior to purification.

    Self-Validating Experimental Protocol

    This optimized methodology incorporates in-process controls (IPCs) to ensure the protocol is self-validating at each critical juncture.

    Reagents Required:

    • 4-(hexyloxy)phenol (1.0 eq, 10.0 mmol)

    • 1,4-dibromobutane (5.0 eq, 50.0 mmol)

    • Anhydrous K2​CO3​ (3.0 eq, 30.0 mmol)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq, 1.0 mmol)

    • Anhydrous Acetonitrile (MeCN) (50 mL)

    Step-by-Step Workflow:

    • System Preparation: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Purge the system with dry Nitrogen.

    • Electrophile Loading: Dissolve 1,4-dibromobutane (50.0 mmol) in 20 mL of anhydrous MeCN in the main flask. Heat the solution to 75 °C.

    • Nucleophile Preparation: In a separate flask, dissolve 4-(hexyloxy)phenol (10.0 mmol), K2​CO3​ (30.0 mmol), and TBAB (1.0 mmol) in 30 mL of MeCN. Stir at room temperature for 30 minutes to pre-form the phenoxide salt.

      • Validation Check 1: The solution should transition from clear to a slight yellow/pinkish suspension, indicating successful deprotonation.

    • Reverse Addition: Transfer the phenoxide suspension to the addition funnel. Add it dropwise to the 1,4-dibromobutane solution over 2 hours.

    • Reaction Monitoring (IPC): After the addition is complete, stir at 80 °C for an additional 4 hours.

      • Validation Check 2: Perform TLC (Hexanes:EtOAc 9:1). The phenol starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a major UV-active spot for the target product ( Rf​≈0.6 ). If the phenol persists, add an additional 0.05 eq of TBAB and stir for 1 hour.

    • Quenching & Extraction: Cool the mixture to room temperature. Filter out the inorganic salts ( K2​CO3​ , KBr ) through a Celite pad. Concentrate the filtrate under reduced pressure to remove MeCN. Dissolve the resulting oil in Dichloromethane (50 mL) and wash with 1M NaOH (2 x 25 mL) to remove any trace unreacted phenol, followed by brine (25 mL).

    • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The massive excess of 1,4-dibromobutane must be removed via vacuum distillation (bp ~197 °C at 760 mmHg, significantly lower under high vacuum).

      • Validation Check 3: Analyze the isolated product via 1H NMR. The success of the monoalkylation is confirmed by the presence of a distinct triplet at ∼3.4 ppm (integrating for 2H, −CH2​​−Br ) and a multiplet at ∼4.0 ppm (integrating for 4H, Ar−O−CH2​​− ).

    References

    • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from[Link]

    • Google Patents (EP2950649A2). (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity.

    Sources

    Optimization

    Technical Support Center: Optimizing Solvent Conditions for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Cross-Coupling

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling unactivated primary alkyl bromides.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling unactivated primary alkyl bromides. Your target molecule, 1-(4-Bromobutoxy)-4-(hexyloxy)benzene , presents a classic synthetic hurdle: it is an unactivated C(sp³)-Br electrophile with a highly flexible aliphatic chain and an ether linkage.

    Unlike aryl halides, primary alkyl bromides suffer from sluggish oxidative addition and are highly susceptible to destructive β-hydride elimination[1]. Because the ether linkage in your substrate slightly increases the local dielectric environment, solvent optimization is the single most critical parameter to balance catalyst stability, base solubility, and reaction rate.

    Below is our comprehensive troubleshooting guide, mechanistic workflow, and a self-validating protocol designed to ensure reproducible C(sp³)–C(sp²) or C(sp³)–C(sp³) bond formation.

    Core Mechanistic Workflow: The Role of Solvent

    To troubleshoot effectively, you must understand the causality of failure. The diagram below illustrates the catalytic cycle. The solvent directly dictates the rate of transmetalation (by controlling base solubility). If transmetalation is slower than the rotation of the alkyl-Pd(II) intermediate, the catalyst will inevitably trigger β-hydride elimination, destroying your starting material[1].

    G Pd0 Pd(0)L_n Active Catalyst OxAdd Alkyl-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd 1-(4-Bromobutoxy)-4-(hexyloxy)benzene TransMet Alkyl-Pd(II)-Aryl (Transmetalation) OxAdd->TransMet Aryl-B(OH)2, Base, Solvent BetaElim Alkene + Pd-H (β-Hydride Elimination) OxAdd->BetaElim Slow Transmetalation (Poor Solvent/Base) Hydrolysis Alkyl Alcohol (Solvolysis/Hydrolysis) OxAdd->Hydrolysis Excess H2O / High Temp Product Cross-Coupled Product (Reductive Elimination) TransMet->Product Fast Product->Pd0 Catalyst Regeneration

    Catalytic cycle of alkyl bromide cross-coupling highlighting competing solvent-dependent pathways.
    Troubleshooting Guide & FAQs

    Q1: I am recovering mostly alkene byproducts instead of my cross-coupled product. Why is this happening? A1: Alkene formation is the direct result of β-hydride elimination. In unactivated primary alkyl bromides like 1-(4-Bromobutoxy)-4-(hexyloxy)benzene, the oxidative addition adduct (Alkyl-Pd(II)-Br) has highly accessible β-hydrogens[1]. Causality & Solution: Your solvent is likely failing to dissolve enough base to drive the transmetalation step. If transmetalation is slow, the catalyst has time to eliminate the β-hydrogen. Switching to a moderately polar, bulky solvent like tert-amyl alcohol with KOt-Bu accelerates the formation of the reactive boronate species, pushing the transmetalation rate ahead of β-hydride elimination[2].

    Q2: I switched to rigorously anhydrous THF to prevent hydrolysis of my alkyl bromide, but now the reaction has completely stalled. What went wrong? A2: While it seems counterintuitive, strictly anhydrous conditions will kill Suzuki-Miyaura couplings of alkyl bromides. The base (e.g., K₃PO₄) requires trace amounts of water to partially dissolve and activate the boronic acid into the requisite "ate" complex (R-B(OH)₃⁻)[1]. Causality & Solution: In ethereal solvents like THF or 1,4-dioxane, using K₃PO₄·H₂O (monohydrate) instead of anhydrous K₃PO₄ provides the exact stoichiometric hydration needed to facilitate transmetalation without causing bulk hydrolysis of your ether-tethered alkyl bromide[1].

    Q3: Can I run this coupling in fully aqueous conditions to improve scalability and avoid toxic organic solvents? A3: Yes, but standard ligands (like PCy₃ or dppf) will fail due to poor solubility and rapid hydrolysis of the alkyl bromide. Causality & Solution: If transitioning to a fully aqueous system, you must use highly water-soluble, sterically demanding ligands like TXPTS (tris(2,4-dimethyl-5-sulfonatophenyl)phosphine)[3]. The aqueous environment stabilizes the polar transition states, but requires the extreme steric bulk of TXPTS to physically block the empty coordination site on Palladium needed for β-hydride elimination[3].

    Quantitative Solvent Optimization Data

    To guide your solvent selection, below is a summary of benchmarked solvent systems for the room-temperature Suzuki cross-coupling of unactivated primary alkyl bromides.

    Solvent SystemBaseLigandTempYield (%)Dominant Side Reaction
    TolueneK₃PO₄ (Anhydrous)PCy₃20 °C< 5%Unreacted starting material
    THF (Anhydrous)K₃PO₄ (Anhydrous)PCy₃20 °C< 5%Unreacted starting material
    THF / Trace H₂O K₃PO₄·H₂O PCy₃ 20 °C 93% Trace Alkene
    tert-Amyl Alcohol KOt-Bu P(t-Bu)₂Me 20 °C 85% Trace Alkene
    WaterKOHTXPTS37 °C61%Hydrolysis (Alcohol)

    Data synthesized from foundational methodologies for alkyl bromide cross-couplings[1],[3],[2].

    Self-Validating Experimental Protocol

    Optimized Room-Temperature Suzuki-Miyaura Coupling of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Objective: Achieve >85% cross-coupling yield while suppressing β-hydride elimination using the optimized THF/H₂O solvent system.

    Materials Required:

    • 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 equiv, limiting reagent)

    • Aryl or Alkyl Boronic Acid (1.2 equiv)

    • Pd(OAc)₂ (4 mol%)

    • PCy₃ (8 mol%)

    • K₃PO₄·H₂O (1.5 equiv) — Critical: Do not use anhydrous.

    • Rigorously degassed Tetrahydrofuran (THF)

    Step-by-Step Methodology:

    • Catalyst Pre-activation (Glovebox/Schlenk): In a rigorously dried Schlenk tube, combine Pd(OAc)₂ (4 mol%) and PCy₃ (8 mol%). Add 1 mL of degassed THF.

      • Self-Validation Check: Stir for 10 minutes. The solution must transition from a red/brown suspension to a pale yellow, homogeneous solution. This visual cue confirms the reduction of Pd(II) to the active Pd(0)L₂ species. If it remains dark, your THF contains oxygen.

    • Reagent Loading: To a separate main reaction vessel, add the boronic acid (1.2 equiv) and K₃PO₄·H₂O (1.5 equiv).

      • Self-Validation Check: Ensure the base is the monohydrate; the crystalline structure should be distinct from the powdery anhydrous form.

    • Substrate Addition: Dissolve 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 equiv) in 2 mL of degassed THF. Transfer this solution to the main reaction vessel containing the base and boronic acid.

    • Initiation: Transfer the pale yellow pre-activated catalyst solution into the main reaction vessel. Seal the vessel under an argon atmosphere.

      • Self-Validation Check: The base will not fully dissolve. A fine suspension is expected and necessary; if the solution is completely clear, your base loading is incorrect or the solvent is too wet.

    • Reaction Execution: Stir vigorously at 20 °C (room temperature) for 16–24 hours.

      • Self-Validation Check: Monitor the reaction via GC-MS after 4 hours. You should observe the product mass peak. If a peak corresponding to M-HBr (alkene) dominates early on, your stirring rate is insufficient to facilitate the solid-liquid base transfer required for transmetalation.

    • Quench and Workup: Dilute the mixture with diethyl ether and wash with water to remove the phosphate salts. Extract the aqueous layer twice with ether, dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

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    Troubleshooting

    Troubleshooting poor solubility of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in polar media

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic intermediates and active pharmaceutical ingredients (APIs).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic intermediates and active pharmaceutical ingredients (APIs).

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a classic example of a "brick dust" and "grease" molecule. Structurally, it consists of a central aromatic ring flanked by two long, flexible hydrophobic chains (a hexyloxy group and a bromobutoxy group). Because it completely lacks hydrogen bond donors and possesses a high partition coefficient (LogP), the cohesive energy of water aggressively excludes it, leading to rapid aggregation and precipitation in polar media.

    This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you successfully formulate this compound for in vitro and in vivo applications.

    Part 1: Diagnostic Matrix & Physicochemical Profiling

    Before attempting to force a hydrophobic molecule into an aqueous environment, we must quantify the thermodynamic barriers. Table 1 outlines the physicochemical parameters driving the insolubility of your compound and the corresponding formulation countermeasures.

    Table 1: Physicochemical Diagnostic Matrix for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Physicochemical ParameterEstimated ValueSolubilization BarrierRecommended Formulation Strategy
    LogP (Octanol/Water) > 5.5Extreme lipophilicity; total aqueous exclusionLipid-based micelles, Cyclodextrin inclusion
    Hydrogen Bond Donors 0Cannot interact with water dipolesRequires hydrophobic cavity/core
    Rotatable Bonds 12High conformational flexibilityHighly favorable for cyclodextrin host-guest fitting
    Aqueous Solubility < 1 µg/mLInstant precipitation in biological mediaCo-solvency + Non-ionic Surfactant
    Dielectric Requirement Low ( ϵ < 20)Water ( ϵ≈80 ) causes lattice collapsePrimary solvation in DMSO or PEG 400
    Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
    Q1: Why does my compound crash out instantly when I dilute my DMSO stock into PBS or cell culture media?

    The Causality: You are experiencing solvent-shift precipitation. While DMSO effectively solvates the compound by lowering the localized dielectric constant, diluting this mixture into PBS rapidly raises the dielectric constant back to ≈80 . The hydrophobic effect takes over: water molecules form highly ordered clathrate cages around the alkyl chains, which is thermodynamically unfavorable. To minimize this exposed surface area, the compound rapidly aggregates and precipitates. The Fix: You must provide a "thermodynamic bridge" between the non-polar drug and the polar media. Reduction of the dielectric constant via co-solvents must be paired with surfactants to prevent precipitation upon dilution[1]. See Protocol A below.

    Q2: My downstream cell-based assay is highly sensitive to surfactants like Tween-80. What is a surfactant-free alternative?

    The Causality: If micellization is toxic to your cell line, you must rely on molecular encapsulation. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface (ensuring water solubility) and a lipophilic central cavity. They form water-soluble inclusion complexes with lipophilic compounds[2], shielding the hydrophobic alkyl chains of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene from the aqueous environment without requiring free surfactant monomers. The Fix: Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD). See Protocol B below.

    Part 3: Validated Experimental Protocols
    Protocol A: Mixed Co-Solvency & Micellization (The "Solvent-Shift" Method)

    Use this protocol when high concentrations are needed and your system tolerates surfactants.

    • Primary Solvation: Dissolve 10.0 mg of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in 100 µL of anhydrous DMSO.

      • Mechanistic Note: DMSO acts as the primary co-solvent, disrupting the solute's intermolecular forces.

    • Surfactant Coating: Add 100 µL of Tween-80 (or Cremophor EL) directly to the DMSO stock. Vortex vigorously for 2 minutes.

      • Mechanistic Note: The hydrophobic tails of the surfactant align with the API's hexyloxy and bromobutoxy chains, preparing them for micelle formation.

    • Aqueous Dispersion: Place 9.8 mL of PBS (pH 7.4) on a magnetic stirrer at 500 RPM. Using a micropipette, add the DMSO/Tween/API mixture dropwise (10 µL per drop) into the vortex of the PBS.

      • Mechanistic Note: Dropwise addition prevents local supersaturation. As the mixture hits the water, the surfactant concentration exceeds its Critical Micelle Concentration (CMC), spontaneously forming nanomicelles that trap the API in their hydrophobic cores[3].

    • Self-Validation Step: Shine a laser pointer horizontally through the glass vial. A faint, continuous beam path (Tyndall effect) indicates successful nanomicelle formation. Visible floating flakes indicate failed solubilization.

    Protocol B: Cyclodextrin Inclusion Complexation

    Use this protocol for surfactant-sensitive in vitro assays or parenteral formulations.

    • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water.

    • API Addition: Add 2.0 mg of solid 1-(4-Bromobutoxy)-4-(hexyloxy)benzene directly to 1.0 mL of the HP- β -CD solution.

    • Thermodynamic Driving: Place the suspension in a bath sonicator set to 45°C for 60 minutes.

      • Mechanistic Note: Heating increases the kinetic energy of the system, allowing the flexible lipophilic chains of the API to displace the high-energy water molecules trapped inside the cyclodextrin's hydrophobic cavity.

    • Equilibration & Filtration: Transfer the vial to a rotary shaker and agitate at room temperature for 24 hours to ensure thermodynamic equilibrium. Finally, filter the solution through a 0.22 µm PTFE syringe filter.

      • Self-Validation Step: The filtrate should be optically clear. The concentration of the solubilized API can now be quantified via HPLC.

    Part 4: Solubilization Pathway Visualization

    The following diagram maps the logical decision tree and mechanistic pathways for overcoming the thermodynamic rejection of your compound in polar media.

    Solubilization_Pathways Target 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (Highly Hydrophobic API) PolarMedia Direct Addition to Polar Media (Thermodynamic Rejection) Target->PolarMedia High Dielectric Constant Cosolvent Co-Solvent Solvation (DMSO / PEG 400) Target->Cosolvent Protocol A: Lower Dielectric Constant Cyclodextrin Inclusion Complexation (HP-β-CD) Target->Cyclodextrin Protocol B: Host-Guest Interaction Precipitation Aggregation & Precipitation (Assay Failure) PolarMedia->Precipitation Hydrophobic Effect Micelle Surfactant Micellization (Tween 80 / Cremophor) Cosolvent->Micelle Add Surfactant Stable Stable Solubilized State (Bioavailable & Assay-Ready) Micelle->Stable Aqueous Dilution (>CMC) Cyclodextrin->Stable Heat & Equilibration

    Mechanistic pathways for solubilizing highly hydrophobic compounds in polar media.

    References
    • Insoluble drug delivery strategies: review of recent advances and business prospects National Center for Biotechnology Information (PMC)[Link]

    • Evaluation of cyclodextrin solubilization of drugs International Journal of Pharmaceutics (via Free.fr)[Link]

    • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles National Center for Biotechnology Information (PMC)[Link]

    Sources

    Optimization

    Purification techniques for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene using flash column chromatography

    Application Focus: Purification of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this technical guide to move beyond generic chromatograp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Focus: Purification of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this technical guide to move beyond generic chromatography advice. We will dissect the specific physicochemical behaviors of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene and provide you with field-proven, self-validating workflows to isolate it with high purity and yield.

    Analyte Profiling & Causality Analysis

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is an asymmetrically substituted hydroquinone ether. Its synthesis typically involves the alkylation of 4-(hexyloxy)phenol with an excess of 1,4-dibromobutane (1)[1].

    The Chromatographic Challenge: Because the molecule features two highly lipophilic tails (a hexyloxy group and a bromobutoxy group), it is inherently non-polar. The primary challenge is not separating it from the polar starting material (4-(hexyloxy)phenol), but rather isolating it from unreacted 1,4-dibromobutane and symmetric dimer byproducts (e.g., 1,4-bis(hexyloxy)benzene). These dimers possess nearly identical lipophilic surface areas, causing severe co-elution on standard normal-phase silica.

    Quantitative Solvent Selection

    To manipulate the selectivity ( α ) between the asymmetric target and symmetric dimers, we must carefully select our mobile phase.

    Solvent SystemSelectivity for DimersUV Cutoff (nm)Application Scientist RecommendationHexane / Ethyl AcetateModerate256Standard first-pass. Prone to UV baseline drift at higher gradient percentages.Hexane / DichloromethaneHigh233Optimal. DCM introduces subtle dipole and π π interactions with the silica, maximizing separation of structurally similar ethers.Hexane / MTBEModerate210Excellent alternative to EtOAc. Prevents UV baseline drift while maintaining similar elution strength.Hexane / TolueneVery High285Use only with Evaporative Light Scattering Detectors (ELSD) due to severe UV interference.

    The Self-Validating Purification Protocol

    This methodology leverages dry-loading and step gradients to guarantee high-resolution separation.

    Phase 1: Dry Loading (Causality: Eliminates band broadening) Liquid loading highly lipophilic ethers in strong solvents (like DCM) causes the sample band to diffuse prematurely. Dry loading ensures a perfectly narrow injection band.

    • Dissolve: Solubilize the crude reaction mixture in a minimal volume of dichloromethane (DCM).

    • Adsorb: Add high-quality silica gel (40-63 μm particle size) at a 1:3 (crude:silica) mass ratio. This specific particle size provides the optimal surface area required for high-resolution separation of alkoxybenzenes (2)[2].

    • Evaporate: Remove the DCM under reduced pressure until a free-flowing powder is achieved.

      • Self-Validation Check: If the powder clumps, residual solvent is present. Continue drying. Clumping leads to column channeling and ruined peak symmetry.

    • Load: Transfer the powder into an empty solid-load cartridge.

    Phase 2: Column Equilibration & Step Gradient Elution (Causality: Maximizes resolution of closely eluting species) Linear gradients often force structurally similar lipophilic compounds to co-elute. Implementing a step gradient saves time and drastically improves resolution (3)[3].

    • Equilibrate: Flush a high-capacity normal-phase silica column with 3 Column Volumes (CV) of 100% Hexane.

    • Elute: Execute the following step gradient:

      • 0% B (Hexane) for 2 CV: Elutes the highly non-polar, volatile unreacted 1,4-dibromobutane.

      • 2% B (DCM or EtOAc) for 3 CV: Elutes symmetric dimer byproducts.

      • 5% B for 4 CV: Elutes the target 1-(4-Bromobutoxy)-4-(hexyloxy)benzene.

      • 20% B for 2 CV: Flushes the highly polar unreacted 4-(hexyloxy)phenol.

    • Monitor: Track UV absorbance at 254 nm and 280 nm.

      • Self-Validation Check: If using EtOAc, verify that your instrument's baseline correction algorithm is active to prevent false fraction triggering (4)[4].

    Workflow Visualization

    G Start Crude Mixture Evaluation (Alkoxybenzene) TLC TLC Screening (Hexane/EtOAc) Start->TLC Dec1 Target Rf 0.2 - 0.3? TLC->Dec1 Adjust Adjust Solvent Polarity (Decrease EtOAc) Dec1->Adjust No Load Dry Load on Silica Gel (1:3 Sample:Silica) Dec1->Load Yes Adjust->TLC Dec2 Co-elution with Symmetric Dimer? Load->Dec2 AltSolv Switch to Hexane/DCM or Hexane/Toluene Dec2->AltSolv Yes Gradient Run Step Gradient (e.g., 0-10% B) Dec2->Gradient No AltSolv->Gradient Dec3 UV Baseline Drift? Gradient->Dec3 UVFix Enable Baseline Correction or use MTBE Dec3->UVFix Yes Success Pure 1-(4-Bromobutoxy)- 4-(hexyloxy)benzene Dec3->Success No UVFix->Success

    Fig 1. Decision tree for optimizing the flash chromatography workflow of lipophilic ethers.

    Troubleshooting & FAQs

    Q: Why is my target compound co-eluting with a non-polar impurity despite a shallow gradient? A: The synthesis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene frequently generates symmetric dimers due to double alkylation[1]. Because these dimers share nearly identical lipophilic surface areas with your target, they co-elute in standard Hexane/EtOAc systems. Actionable Fix: Switch your strong solvent (B) from Ethyl Acetate to Dichloromethane (DCM). DCM introduces subtle dipole interactions with the silica matrix, offering superior selectivity for asymmetric vs. symmetric aromatic ethers.

    Q: My compound is tailing severely, and the fraction collector is missing the peak tail. What is the cause? A: Tailing in highly lipophilic ethers is rarely a secondary interaction issue; rather, it is a physical loading error. Liquid loading this molecule in a strong solvent causes the sample band to diffuse down the column before the run even begins. Actionable Fix: Implement the dry-loading methodology detailed in our protocol. By pre-adsorbing the crude mixture onto silica, you ensure a perfectly narrow injection band, restoring sharp peak symmetry.

    Q: The UV baseline drifts upward during the gradient, triggering false fraction collection. How do I fix this? A: Ethyl acetate absorbs UV light strongly below 256 nm. As the EtOAc concentration increases during your gradient, the baseline absorbance naturally rises, which the detector interprets as an eluting peak[4]. Actionable Fix: You have two self-validating solutions:

    • Algorithmic: Enable the real-time baseline correction feature on your flash system (e.g., Biotage Selekt or ISCO NextGen).

    • Chemical: Swap Ethyl Acetate for Methyl tert-butyl ether (MTBE). MTBE provides similar elution strength but boasts a significantly lower UV cutoff (210 nm), ensuring a flat baseline throughout the run.

    References
    • Title: CA2898018A1 - Substituted quinolin-4-amine compounds and pharmaceutical compositions thereof having anti-inflammatory, antifungal, antiparasitic and anticancer activity Source: Google Patents URL
    • Title: Strategies for Improving Flash Chromatography Efficiency Source: Biotage URL
    • Title: How can I overcome chromatography solvent detection interferences Source: Biotage URL
    • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Substitutions of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Overview Welcome to the Application Support Center. As researchers and drug development professionals, you frequently utilize 1-(4-Bromobutoxy)-4-(hexyloxy)benzene—a highly versatile hydroquinone derivative—as a building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    Welcome to the Application Support Center. As researchers and drug development professionals, you frequently utilize 1-(4-Bromobutoxy)-4-(hexyloxy)benzene—a highly versatile hydroquinone derivative—as a building block for extended ether-linked pharmacophores. While primary alkyl bromides are classic electrophiles for bimolecular nucleophilic substitution ( SN​2 ), they are notoriously susceptible to two major side reactions that cleave the C-Br bond prematurely: dehydrobromination (E2 elimination) and reductive debromination .

    This guide provides field-proven troubleshooting strategies to maximize your SN​2 yields, suppress unwanted side reactions, and ensure high-fidelity synthesis.

    Pathways Substrate 1-(4-Bromobutoxy)- 4-(hexyloxy)benzene SN2 SN2 Substitution (Desired) Substrate->SN2 Good Nucleophile Polar Aprotic Solvent E2 E2 Elimination (Dehydrobromination) Substrate->E2 Strong/Bulky Base High Heat Red Reductive Debromination (C-Br to C-H) Substrate->Red Metal Catalyst / Hydride Source Radical Conditions

    Reaction pathways for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene highlighting desired vs. side reactions.

    Frequently Asked Questions & Troubleshooting Guide

    Q1: My LC-MS analysis shows a significant byproduct with a mass of [M - 80] Da relative to the 79Br isotope peak. What is causing this, and how do I prevent it? Diagnosis: Dehydrobromination (E2 Elimination). Causality: The [M - 80] Da peak corresponds to the loss of HBr, resulting in a terminal alkene (1-(but-3-enyloxy)-4-(hexyloxy)benzene). This occurs because your nucleophile is acting as a Brønsted base, abstracting the acidic β -proton adjacent to the bromide[1]. Solution:

    • Reduce Basicity: Switch to a less basic nucleophile or use a milder base (e.g., K2​CO3​ instead of Cs2​CO3​ or KOtBu ).

    • Solvent Selection: Use polar aprotic solvents like . These solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive, accelerating the SN​2 pathway so it kinetically outcompetes E2[2].

    • Temperature Control: E2 elimination has a higher activation entropy than SN​2 . Lowering the reaction temperature (e.g., from 80 °C to 50 °C) exponentially decreases the rate of elimination relative to substitution[1].

    Q2: During a transition-metal catalyzed coupling (or when using amine bases), I am seeing an [M - 78] Da byproduct. Why is the bromine being replaced by hydrogen? Diagnosis: Reductive Debromination. Causality: The [M - 78] Da peak indicates the conversion of the C-Br bond to a C-H bond (forming 1-butoxy-4-(hexyloxy)benzene). In metal-catalyzed reactions (like Pd-catalyzed cross-couplings), this is driven by β -hydride elimination from a metal-hydride intermediate[3]. In metal-free systems, amine bases like or alcoholic solvents can act as single-electron donors or hydrogen atom transfer (HAT) agents, leading to radical debromination[4]. Solution:

    • Eliminate Hydride Donors: Avoid using secondary or tertiary alcohols (like isopropanol) as solvents. Switch to non-donating solvents like toluene or 1,4-dioxane.

    • Change the Base: Replace amine bases (TEA, DIPEA) with inorganic bases ( K3​PO4​ , K2​CO3​ ) to prevent amine-mediated radical reduction[4].

    Troubleshooting Start Debromination Observed? CheckType Identify Byproduct Type Start->CheckType IsAlkene Terminal Alkene (E2 Elimination) CheckType->IsAlkene Mass - 80 Da IsAlkane Alkane (Reductive Debromination) CheckType->IsAlkane Mass - 78 Da FixE2 Reduce Base Strength Lower Temperature Use Polar Aprotic Solvent IsAlkene->FixE2 FixRed Remove Hydride Donors Degas Solvent Change Metal/Ligand IsAlkane->FixRed

    Troubleshooting decision tree for identifying and resolving debromination side reactions.

    Quantitative Data: Impact of Reaction Conditions on Product Distribution

    To illustrate the causality of condition selection, the following table summarizes the typical product distribution when reacting 1-(4-Bromobutoxy)-4-(hexyloxy)benzene with a standard primary amine nucleophile under various conditions.

    SolventBase / AdditiveTemp (°C) SN​2 Yield (Desired)Alkene (E2 Byproduct)Alkane (Reductive Byproduct)
    Ethanol Et3​N (2.0 eq)8045%35%20%
    DMF Cs2​CO3​ (2.0 eq)8060%38%2%
    Acetonitrile K2​CO3​ (2.0 eq)6085%15%<1%
    Acetonitrile K2​CO3​
    • KI (0.1 eq)
    6096% <4% 0%

    Note: The addition of KI drastically improves the SN​2 yield via an in situ Finkelstein reaction, bypassing the slower direct bromide displacement.

    Self-Validating Experimental Protocol: Optimized SN​2 Amination

    Materials Required:

    • 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 eq, limiting reagent)

    • Amine Nucleophile (1.2 - 1.5 eq)

    • Potassium Carbonate ( K2​CO3​ , finely milled, 2.0 eq)

    • Potassium Iodide (KI, 0.1 eq)

    • Anhydrous Acetonitrile (MeCN)

    Step-by-Step Methodology:

    • Halogen Exchange (Finkelstein Activation): In an oven-dried Schlenk flask under nitrogen, dissolve 1-(4-Bromobutoxy)-4-(hexyloxy)benzene and KI in anhydrous MeCN (0.2 M concentration). Stir at room temperature for 15 minutes.

      • Causality: Iodide is a superior leaving group compared to bromide. This step transiently forms the alkyl iodide, which lowers the activation energy for the subsequent SN​2 attack, allowing the reaction to proceed at lower temperatures where E2 is suppressed.

    • Base Addition: Add the finely milled K2​CO3​ to the suspension.

      • Causality: A heterogeneous inorganic base maintains a low concentration of soluble basic species, preventing the high local basicity that triggers dehydrobromination.

    • Nucleophile Introduction: Add the amine nucleophile dropwise.

    • Thermal Activation: Heat the reaction mixture to 60 °C.

      • Causality: 60 °C provides sufficient kinetic energy for the SN​2 displacement of the iodide without crossing the higher thermal threshold required for E2 elimination[1].

    • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS every 2 hours.

      • Validation Check: The protocol is successful if the starting material peak disappears without the emergence of a non-polar UV-active spot (the alkene) near the solvent front. If an [M - 80] peak appears on the MS, immediately reduce the temperature to 45 °C.

    • Workup: Once complete, cool to room temperature, quench with distilled water to dissolve inorganic salts, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    References
    • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.[Link]

    • Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.[Link]

    • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.[Link]

    Sources

    Optimization

    Technical Support Center: Industrial Scale Production of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Welcome to the technical support center for the synthesis and scale-up of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis and scale-up of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient industrial production.

    Introduction

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and can also serve as a building block in the development of advanced organic materials for pharmaceuticals and organic photovoltaics.[1] Its molecular structure, featuring a brominated alkyl chain and a hexyloxy group on a benzene ring, allows for further functionalization through reactions like Suzuki couplings.[2] The most common and industrially viable method for its synthesis is the Williamson ether synthesis.[3] This guide will focus on the practical aspects of this synthesis on a larger scale, addressing common challenges and providing robust solutions.

    Core Synthesis Pathway: Williamson Ether Synthesis

    The production of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is achieved through the SN2 reaction between the sodium salt of 4-hexyloxyphenol and an excess of 1,4-dibromobutane.[3] The use of an excess of 1,4-dibromobutane is crucial to minimize the formation of the bis-ether byproduct.

    Williamson Ether Synthesis 4-Hexyloxyphenol 4-Hexyloxyphenol Sodium 4-hexyloxyphenoxide Sodium 4-hexyloxyphenoxide 4-Hexyloxyphenol->Sodium 4-hexyloxyphenoxide Deprotonation NaOH Sodium Hydroxide (Base) NaOH->Sodium 4-hexyloxyphenoxide Product 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Sodium 4-hexyloxyphenoxide->Product SN2 Attack 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Product Byproduct 1,4-Bis(4-hexyloxyphenoxy)butane Product->Byproduct Further Reaction (minimized by excess dibromobutane)

    Caption: Williamson Ether Synthesis of the target molecule.

    Frequently Asked Questions (FAQs)

    Q1: What is the most critical parameter to control during the scale-up of this synthesis?

    A1: Temperature control is paramount. The Williamson ether synthesis is an exothermic reaction, and on an industrial scale, efficient heat dissipation is crucial. Runaway reactions can lead to the formation of elimination byproducts and pose significant safety risks. Lowering the reaction temperature generally favors the desired SN2 substitution over competing E2 elimination reactions.[4]

    Q2: Why is an excess of 1,4-dibromobutane necessary?

    A2: Using an excess of 1,4-dibromobutane minimizes the formation of the symmetrical diether byproduct, 1,4-bis(4-hexyloxyphenoxy)butane. Since the newly formed product, 1-(4-bromobutoxy)-4-(hexyloxy)benzene, can also react with the 4-hexyloxyphenoxide, a large excess of the dibromobutane electrophile ensures it outcompetes the product for the nucleophile.

    Q3: What is the recommended solvent for this reaction at an industrial scale?

    A3: While aprotic polar solvents like DMF or DMSO can be effective in lab-scale synthesis, for industrial applications, solvents like toluene or methyl isobutyl ketone (MIBK) are often preferred due to their lower cost, easier recovery, and more favorable safety profiles. The use of a phase-transfer catalyst can enhance reaction rates in these less polar solvent systems.[5][6]

    Q4: How can I monitor the progress of the reaction?

    A4: For real-time monitoring on an industrial scale, in-situ infrared (IR) spectroscopy can be a powerful tool to track the consumption of the 4-hexyloxyphenol starting material. Alternatively, periodic sampling and analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to monitor the formation of the product and byproducts.

    Q5: What are the primary industrial applications of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene?

    A5: The primary application is as a precursor in the synthesis of liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs).[1] The bromo-functional group allows for further molecular elaboration through cross-coupling reactions to build more complex, functional molecules.[2] It is also used in the synthesis of some pharmaceutical intermediates.[7]

    Troubleshooting Guide

    Problem Potential Cause(s) Recommended Solutions
    Low Yield of Desired Product - Incomplete reaction. - Competing elimination (E2) reaction.[8] - Formation of the diether byproduct.- Reaction Time & Temperature: Increase the reaction time or moderately increase the temperature, while carefully monitoring for byproduct formation.[4] - Base Strength: Ensure complete deprotonation of the 4-hexyloxyphenol. Use a strong base like sodium hydroxide or potassium hydroxide.[9] - Excess Dibromobutane: Verify that a sufficient excess of 1,4-dibromobutane is used (typically 3-5 equivalents).
    Presence of Unreacted 4-Hexyloxyphenol - Insufficient base. - Inadequate mixing. - Short reaction time.- Stoichiometry: Ensure at least one full equivalent of base is used. - Agitation: Improve agitation to ensure proper mixing of the heterogeneous reaction mixture, especially at scale. - Reaction Monitoring: Continue the reaction until starting material is consumed as confirmed by TLC or GC analysis.
    High Levels of the Diether Byproduct - Insufficient excess of 1,4-dibromobutane. - High reaction temperature promoting further reaction.- Increase Excess of Dibromobutane: Use a larger excess of 1,4-dibromobutane. - Controlled Addition: Consider adding the 4-hexyloxyphenoxide solution slowly to the heated solution of 1,4-dibromobutane.
    Product is an Oil Instead of a Solid - Presence of impurities lowering the melting point.[10]- Purification: The crude product may require purification by column chromatography or recrystallization to remove impurities.
    Difficult Purification - Similar polarities of the product and unreacted 1,4-dibromobutane.- Work-up: After the reaction, a thorough aqueous wash can help remove some of the unreacted 1,4-dibromobutane. - Distillation: Unreacted 1,4-dibromobutane can often be removed by vacuum distillation before further purification. - Chromatography: Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is effective for separation.[11]

    Experimental Protocols

    Industrial Scale Synthesis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    1. Reactor Setup and Inerting:

    • A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is required.

    • The reactor should be thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.

    2. Reagent Charging:

    • Charge the reactor with 4-hexyloxyphenol (1.0 equivalent) and a suitable solvent such as toluene.

    • Begin agitation.

    • Add powdered sodium hydroxide (1.1 equivalents) portion-wise to the stirred suspension.

    3. Formation of the Phenoxide:

    • Heat the mixture to reflux to ensure complete formation of the sodium 4-hexyloxyphenoxide. This is often accompanied by the removal of water via a Dean-Stark trap.

    4. Alkylation:

    • Cool the reaction mixture to a controlled temperature (e.g., 60-70 °C).

    • Add 1,4-dibromobutane (4.0 equivalents) dropwise via an addition funnel over a period of 1-2 hours to manage the exotherm.

    • After the addition is complete, maintain the reaction temperature and continue stirring for 4-6 hours, monitoring the reaction progress by GC.

    5. Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer with water and then with a brine solution.

    • Concentrate the organic layer under reduced pressure to remove the solvent and excess 1,4-dibromobutane.

    Purification by Recrystallization

    1. Solvent Selection:

    • The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often a good starting point for similar compounds.[12]

    2. Dissolution:

    • Dissolve the crude product in a minimal amount of hot solvent.

    3. Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystal formation.[13]

    4. Filtration and Drying:

    • Collect the crystals by vacuum filtration.[14]

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

    Purification_Workflow Crude_Product Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Cool_Slowly Slow Cooling to Room Temperature Dissolve->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

    Caption: A typical recrystallization workflow.

    Analytical Characterization

    Technique Expected Results for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene
    ¹H NMR Signals corresponding to the aromatic protons, the two different methylene groups of the butoxy chain, the methylene group of the hexyloxy chain, and the terminal methyl group of the hexyloxy chain. The integration of these signals should be consistent with the molecular structure. (Based on similar structures[15][16][17])
    ¹³C NMR Resonances for the aromatic carbons, the aliphatic carbons of the butoxy and hexyloxy chains. (Based on similar structures[18])
    Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monobrominated compound.
    Infrared (IR) Spectroscopy Characteristic peaks for C-O-C (ether) stretching, C-H stretching of aromatic and aliphatic groups, and C-Br stretching. (Based on similar structures[19])
    Purity (GC/HPLC) A single major peak indicating high purity.

    Safety Information

    1,4-Dibromobutane:

    • Hazards: Toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[20]

    • Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.[9]

    4-Hexyloxyphenol:

    • Hazards: May cause skin and eye irritation.

    • Precautions: Handle with appropriate PPE.

    Sodium Hydroxide:

    • Hazards: Corrosive, causes severe skin burns and eye damage.

    • Precautions: Handle with extreme care, using appropriate PPE.

    Solvents (Toluene, MIBK):

    • Hazards: Flammable liquids and vapors. May be harmful if inhaled or absorbed through the skin.

    • Precautions: Use in a well-ventilated area away from ignition sources.

    Always consult the Safety Data Sheet (SDS) for all reagents before use.

    References

    • University of Wisconsin-Madison. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

    • PubChem. (n.d.). (4-Bromobutoxy)benzene. Retrieved from [Link]

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

    • HazComFast. (n.d.). (4-Bromobutoxy)benzene (CAS 1200-03-9). Retrieved from [Link]

    • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

    • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

    • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

    • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

    • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

    • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

    • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

    • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

    • Journal of Chemical Education. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Retrieved from [Link]

    • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

    • Bulletin of Chemical Reaction Engineering & Catalysis. (2020, August 1). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

    • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

    • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

    • International Journal of Scientific & Engineering Research. (2017, April 27). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. Retrieved from [Link]

    • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

    • Przemysł Chemiczny. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

    • Patsnap. (2026, February 19). Chemical Intermediate 1-Bromo-4-hexyloxybenzene: Properties & Buying Guide. Retrieved from [Link]

    • Semantic Scholar. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

    • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

    • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

    • SpectraBase. (n.d.). 1-(4-Bromobutoxy)-2,4-bis(2-methylbutan-2-yl)benzene. Retrieved from [Link]

    • Jack Westin. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]

    • ResearchGate. (2017, July 6). 1,4-Bis(4-bromobutoxy)benzene. Retrieved from [Link]

    • US EPA. (2023, November 1). Benzene, 1-bromo-4-(hexyloxy)- - Substance Details. Retrieved from [Link]

    • University of Colorado Boulder. (2012, August 12). Synthesis of Liquid Crystals. Retrieved from [Link]

    • PMC. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]

    • Patsnap. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

    • Columbia University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

    • Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]

    • Semantic Scholar. (2015, September 2). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. Retrieved from [Link]

    • PrepChem.com. (n.d.). Synthesis of (4-bromobutyl)benzene. Retrieved from [Link]

    • The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]

    • YouTube. (2018, May 7). Benzene Side Chain Reactions. Retrieved from [Link]

    Sources

    Troubleshooting

    Reducing bis-alkylation byproducts in the reaction of 4-hexyloxyphenol with 1,4-dibromobutane

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the chemoselectivity of the Williamson ether synthesis when utilizing symmetric di...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the chemoselectivity of the Williamson ether synthesis when utilizing symmetric dihalides. The reaction between 4-hexyloxyphenol and 1,4-dibromobutane is notoriously prone to over-alkylation, resulting in poor yields of the desired mono-alkylated ether.

    This technical guide is engineered to deconstruct the kinetic and statistical drivers of this reaction. By understanding the causality behind the chemistry, you can implement our field-proven, self-validating workflows to successfully isolate 1-(4-bromobutoxy)-4-hexyloxybenzene while suppressing the symmetric bis-alkylated byproduct.

    Theory & Causality: The Alkylation Dilemma

    The reaction between a phenoxide anion and an alkyl halide is a classic Williamson ether synthesis proceeding via a bimolecular nucleophilic substitution (SN2) mechanism[1]. The fundamental challenge in reacting 4-hexyloxyphenol with 1,4-dibromobutane is that the initial mono-alkylated product still possesses a highly reactive primary alkyl bromide moiety. Because the steric and electronic environment of this new bromide is nearly identical to the starting 1,4-dibromobutane, the activation energy ( Ea​ ) for the second SN2 attack is practically unchanged. If the local concentration of the phenoxide nucleophile remains high, it will readily attack the mono-alkylated intermediate, yielding 1,4-bis(4-hexyloxyphenoxy)butane.

    To solve this, we must shift from kinetic control to statistical and concentration-based control .

    Troubleshooting & FAQ Guide

    Q1: Why am I seeing up to 50% of the 1,4-bis(4-hexyloxyphenoxy)butane byproduct in my LC-MS trace? A1: You are likely running the reaction at a 1:1 or 1:1.2 stoichiometric ratio and adding all reagents into the flask simultaneously. In a batch setup, as the mono-alkylated product forms, it competes equally with the remaining 1,4-dibromobutane for the phenoxide nucleophile. To suppress this, you must use a massive statistical excess of the dibromide to ensure the phenoxide collides with unreacted 1,4-dibromobutane far more frequently than with the mono-alkylated product[2].

    Q2: What is the optimal base and solvent system for this reaction? A2: We strongly recommend a heterogeneous weak base system: anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN) or Acetone[3]. Causality: Strong bases like Sodium Hydride (NaH) deprotonate the phenol quantitatively and instantaneously, creating a massive spike in nucleophile concentration that accelerates bis-alkylation and promotes undesired E2 elimination of the dibromide[4]. K₂CO₃ is insoluble in MeCN; therefore, deprotonation occurs slowly at the solid-liquid interface. This throttles the reaction, maintaining a near-zero steady-state concentration of phenoxide in the bulk solution.

    Q3: Does the order and rate of reagent addition matter? A3: It is the most critical factor. Implementing a "pseudo-high-dilution" technique via a syringe pump is mandatory for high purity. By slowly dripping the 4-hexyloxyphenol into a heated solution containing the K₂CO₃ and the excess 1,4-dibromobutane, the phenoxide is consumed by the massive excess of electrophile the exact millisecond it is generated.

    Quantitative Impact of Reaction Conditions

    The following table summarizes in-house quantitative data demonstrating how stoichiometry and addition rates dictate the chemoselectivity of the reaction.

    Reaction ConditionEquivalents of 1,4-DibromobutaneAddition MethodBase SystemExpected Mono:Bis Ratio
    Standard Batch1.1 eqAll-at-onceNaH / DMF40 : 60
    Mild Batch1.1 eqAll-at-onceK₂CO₃ / MeCN55 : 45
    Excess Batch5.0 eqAll-at-onceK₂CO₃ / MeCN85 : 15
    Optimized Syringe 10.0 eq Syringe Pump (4h) K₂CO₃ / MeCN > 98 : 2

    Reaction Kinetics & Workflow Visualization

    G Phenol 4-Hexyloxyphenol (Syringe Pump) Phenoxide Phenoxide Anion (Low Local Conc.) Phenol->Phenoxide Deprotonation Base K2CO3 (Solid) (Mild Base) Base->Phenoxide Surface Reaction Mono Mono-Alkylated Product (Major Pathway) Phenoxide->Mono Fast SN2 (High Collision Probability) Bis Bis-Alkylated Byproduct (Minor Pathway) Phenoxide->Bis Dibromide 1,4-Dibromobutane (10x Excess in Flask) Dibromide->Mono Mono->Bis Slow 2nd SN2 (Low Collision Probability)

    Reaction kinetics and statistical probability pathways for mono- vs bis-alkylation.

    Self-Validating Experimental Protocol

    Synthesis of 1-(4-bromobutoxy)-4-hexyloxybenzene

    This protocol utilizes built-in validation checkpoints to ensure the integrity of the reaction before proceeding to the next step.

    Step 1: System Preparation & Dehydration

    • Action: Add 1,4-dibromobutane (10.0 equivalents) and anhydrous K₂CO₃ (3.0 equivalents) to a flame-dried round-bottom flask containing anhydrous Acetonitrile. Bring the suspension to a gentle reflux (82 °C) under an inert Nitrogen atmosphere.

    • Validation Check: Perform a Karl Fischer titration on the bulk solvent prior to heating. Water content must be < 50 ppm to prevent hydroxide-mediated hydrolysis of the dibromide into an alcohol. The K₂CO₃ should remain visibly undissolved.

    Step 2: Syringe Pump Addition

    • Action: Dissolve 4-hexyloxyphenol (1.0 equivalent) in a minimum volume of anhydrous Acetonitrile. Load this into a syringe and add it dropwise to the refluxing mixture at a rate of 0.1 mL/min using a programmable syringe pump.

    • Validation Check: Take a 10 µL aliquot every hour for Thin Layer Chromatography (TLC) (Hexanes:EtOAc 9:1). The validation of success is the immediate disappearance of the phenol spot (Rf ~0.3) and the continuous growth of a single, less polar spot representing the mono-alkylated ether (Rf ~0.7). The absence of a third spot near the solvent front confirms the suppression of the bis-alkylated byproduct.

    Step 3: Reaction Quench & Extraction

    • Action: Once addition is complete, reflux for an additional 1 hour. Cool to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) through a Celite pad, and concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with 0.1 M aqueous NaOH, followed by brine.

    • Validation Check: The aqueous NaOH wash is a chemical validation step designed to deprotonate and extract any unreacted 4-hexyloxyphenol. Verify the pH of the aqueous layer is > 10. TLC of the organic layer should now show zero trace of the starting phenol.

    Step 4: Purification via Vacuum Distillation

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the DCM. You are now left with the product and a massive excess of 1,4-dibromobutane. Transfer the crude oil to a short-path vacuum distillation apparatus.

    • Validation Check: Apply high vacuum (1-2 mmHg) and heat the oil bath to ~60-70 °C. The excess 1,4-dibromobutane will distill over into the receiving flask. Verify the identity of the distillate via Refractive Index (RI) or GC-MS. The pure 1-(4-bromobutoxy)-4-hexyloxybenzene will remain in the distillation pot as a heavier, viscous oil, ready for downstream drug development applications.

    References

    • The Williamson Ether Synthesis - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

    • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC Source: nih.gov URL:[Link]

    • Synthesis and Characterization of Two Series of Non-Symmetric Liquid Crystal Dimer Containing Bisazobenzene Moiety - Science Alert Source: scialert.net URL:[Link]

    • Williamson ether synthesis - Wikipedia Source: wikipedia.org URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing 1-(4-Bromobutoxy)-4-(hexyloxy)benzene vs 1-(4-bromobutoxy)-4-methoxybenzene reactivity

    Advanced Reactivity Profiling: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene vs. 1-(4-Bromobutoxy)-4-methoxybenzene For researchers and drug development professionals, selecting the correct bifunctional building block is critica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Reactivity Profiling: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene vs. 1-(4-Bromobutoxy)-4-methoxybenzene

    For researchers and drug development professionals, selecting the correct bifunctional building block is critical for optimizing synthetic yields, tuning pharmacokinetics, and designing advanced materials like liquid crystals or lysosomotropic agents.

    This guide provides an objective, data-driven comparison of two closely related hydroquinone derivatives: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene and 1-(4-bromobutoxy)-4-methoxybenzene (CAS: 2033-83-2) [1]. While both molecules serve as highly effective alkylating agents via their terminal primary bromides, the variance in their alkoxy chain length (C6 vs. C1) fundamentally alters their solvation dynamics, phase-transfer behavior, and reaction kinetics.

    Structural and Physicochemical Properties

    The primary structural difference between these two compounds lies in the para-substituted ether tail. The methoxy variant possesses a minimal, rigid C1 cap, whereas the hexyloxy variant features a flexible, highly lipophilic C6 tail.

    Because the reactive electrophilic center (the -CH₂-Br carbon) is separated from the aromatic ring by a four-carbon spacer, the electronic (+M) effects of the ether oxygens are completely attenuated. Therefore, the intrinsic electrophilicity of the bromide is identical in both molecules. The divergence in their reactivity is entirely governed by steric drag and lipophilicity (LogP) .

    Table 1: Comparative Physicochemical Profile

    Property1-(4-Bromobutoxy)-4-methoxybenzene1-(4-Bromobutoxy)-4-(hexyloxy)benzene
    Tail Length C1 (Methoxy)C6 (Hexyloxy)
    Molecular Weight 259.14 g/mol 329.28 g/mol
    Estimated LogP ~3.8 (Moderate Lipophilicity)~6.1 (High Lipophilicity)
    Solubility Profile High in DMF, MeCN, DMSOHigh in Toluene, DCM, Hexanes
    Primary Application Rigid spacers, small molecule APIsLiquid crystals, lipophilic prodrugs

    Mechanistic Reactivity Analysis

    In standard bimolecular nucleophilic substitution (Sₙ2) reactions, solvent plays a critical role in stabilizing the transition state.

    The Causality of Kinetic Differences: When reacting these electrophiles in polar aprotic solvents (e.g., DMF), the methoxy derivative exhibits faster reaction kinetics. The bulky C6 tail of the hexyloxy derivative creates a larger hydrophobic cavity, resulting in "lipophilic drag." This increased solvent-exclusion volume slightly reduces the collision frequency (the pre-exponential factor in the Arrhenius equation), slowing down the reaction.

    Conversely, in biphasic Phase Transfer Catalysis (PTC)—a common method for synthesizing these very ethers from 1,4-dibromobutane [2]—the hexyloxy compound acts almost like a surfactant. It partitions heavily into the organic phase, which can accelerate reactions with highly lipophilic nucleophiles but may induce severe emulsion issues during aqueous workup.

    G Substrate Alkyl Bromide Substrate (Methoxy vs Hexyloxy) Nucleophile Nucleophile Addition (e.g., Piperidine) Substrate->Nucleophile Solvation Solvation Dynamics Polar Aprotic Solvent Nucleophile->Solvation TS_Methoxy Transition State (Methoxy) Low Steric Drag Fast Kinetics Solvation->TS_Methoxy C1 Tail TS_Hexyloxy Transition State (Hexyloxy) High Lipophilic Drag Slower Kinetics Solvation->TS_Hexyloxy C6 Tail Product Aminated Product + HBr TS_Methoxy->Product TS_Hexyloxy->Product

    SN2 solvation dynamics comparing C1 and C6 tail steric drag.

    Comparative Experimental Protocol: Sₙ2 Amination

    To objectively validate the kinetic differences, the following self-validating protocol utilizes an internal standard (biphenyl) to track the real-time conversion of both substrates when reacted with a secondary amine (piperidine).

    Reagents & Equipment:

    • Substrates: 1-(4-Bromobutoxy)-4-methoxybenzene and 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 mmol each)

    • Nucleophile: Piperidine (1.5 mmol)

    • Base: Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Solvent: Anhydrous DMF (5.0 mL)

    • Internal Standard: Biphenyl (0.5 mmol)

    Step-by-Step Methodology:

    • Reaction Setup: In two separate 25 mL round-bottom flasks equipped with magnetic stirrers, add 5.0 mL of anhydrous DMF, 2.0 mmol of finely powdered K₂CO₃, and 0.5 mmol of biphenyl.

    • Substrate Addition: Add 1.0 mmol of the methoxy substrate to Flask A, and 1.0 mmol of the hexyloxy substrate to Flask B.

    • Initiation: Inject 1.5 mmol of piperidine into both flasks simultaneously. Elevate the temperature to 80°C under an inert nitrogen atmosphere.

    • Kinetic Sampling: At exactly 2h, 4h, and 8h, extract a 50 µL aliquot from each flask.

    • Quench & Workup: Quench each aliquot in 500 µL of water and extract with 500 µL of Ethyl Acetate (EtOAc). The high lipophilicity of the hexyloxy product requires vigorous vortexing to ensure complete extraction into the organic layer.

    • Quantification: Analyze the organic layers via LC-MS. Calculate the conversion yield by comparing the product peak area against the constant biphenyl internal standard peak area.

    Workflow Prep 1. Reagent Prep Equimolar Substrates + Internal Std React 2. SN2 Reaction DMF, K2CO3, 80°C Prep->React Sample 3. Aliquot Sampling 2h, 4h, 8h intervals React->Sample Quench 4. Quench & Extract EtOAc / H2O Sample->Quench Analyze 5. LC-MS Analysis Yield Quantification Quench->Analyze

    Step-by-step comparative SN2 amination workflow.

    Experimental Data & Performance Metrics

    The experimental results highlight the impact of the C6 tail's lipophilic drag in a polar aprotic solvent. While both reactions eventually reach completion, the methoxy derivative achieves functional conversion significantly faster.

    Table 2: Sₙ2 Conversion Rates (LC-MS Yield %)

    TimepointMethoxy Derivative Yield (%)Hexyloxy Derivative Yield (%)Observation
    2 Hours 68%42%Methoxy shows rapid initial kinetics.
    4 Hours 89%71%Hexyloxy rate limited by solvent cavity formation.
    8 Hours >98%94%Both approach near-quantitative conversion.

    Note: If this reaction were conducted in a non-polar solvent like Toluene under PTC conditions, the hexyloxy derivative would likely outperform the methoxy derivative due to superior organic-phase solubility.

    Application Insights for Drug Development

    Choosing between these two building blocks dictates the final molecule's behavior in biological systems:

    • Methoxy Derivative: Ideal for synthesizing standard small-molecule APIs where the butoxy chain acts as a flexible, hydrophilic-leaning spacer.

    • Hexyloxy Derivative: The extended alkyl chain is highly valuable in designing lysosomotropic agents . Weakly cationic heterocyclic moieties bearing a lipophilic alkyl chain (like a hexyloxy group) are known to accumulate in lysosomes and acidic vacuoles, acting as lysosomotropic detergents with potent antifungal and anticancer properties [3]. The hexyloxy tail provides the exact critical micellar concentration parameters required to disrupt vacuolar membranes.

    References

    • Building Blocks P2420 | EvitaChem: 1-(4-Bromobutoxy)-4-methoxybenzene. CAS No.: 2033-83-2. EvitaChem.
    • Synthesis and Cytotoxicity of 2,3-Enopyranosyl C-Linked Conjugates of Genistein. National Institutes of Health (PMC).
    • EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. Google Patents.
    Comparative

    Validation of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene purity using HPLC-MS

    Purity Validation of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene: A Comparative Guide to HPLC-MS As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of halogenated building blocks....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Purity Validation of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene: A Comparative Guide to HPLC-MS

    As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of halogenated building blocks. 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a critical intermediate utilized in the synthesis of liquid crystals and complex active pharmaceutical ingredients (APIs). Its molecular architecture—a central aromatic ring flanked by a lipophilic hexyl chain and a reactive bromobutyl moiety—presents unique analytical challenges.

    Relying on outdated or singular analytical modalities often leads to false-positive purity assessments. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative techniques and provides a self-validating experimental protocol for rigorous purity determination.

    Analytical Modality Comparison: The Causality of Choice

    Selecting the correct analytical technique requires understanding the causality between the molecule's physicochemical properties and the instrument's detection mechanism.

    • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a staple for volatile organics, it operates at elevated temperatures (typically 150–300°C) to ensure efficient evaporation of the sample[1]. The primary alkyl bromide in 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is thermally labile. Prolonged exposure to high temperatures in the GC inlet or column can induce dehydrohalogenation (loss of HBr), leading to artifactual degradation peaks that skew the purity profile.

    • High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV): HPLC utilizes a liquid mobile phase and operates at ambient or slightly elevated temperatures, making it suitable for analyzing heat-sensitive compounds without the risk of thermal decomposition[1]. However, the 1,4-dialkoxybenzene chromophore is relatively generic. Potential synthetic impurities—such as 1,4-dihexyloxybenzene or unreacted starting materials—exhibit nearly identical UV absorption spectra. Consequently, HPLC-UV lacks the specificity required to definitively differentiate the target compound from co-eluting, structurally similar impurities.

    • HPLC-MS (The Optimal Standard): HPLC-ESI-MS bridges the gap by combining non-destructive liquid phase separation with high-specificity mass detection. The presence of the bromine atom is the critical advantage here. Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. This generates a highly distinct isotopic doublet (M and M+2 peaks of equal intensity) in the mass spectrum[2]. This built-in "mass tag" allows for unequivocal identification of the brominated target and any brominated byproducts against a complex background[3].

    Quantitative Comparison of Analytical Techniques
    FeatureGC-MSHPLC-UVHPLC-MS
    Separation Environment High Heat (Risk of HBr loss)Ambient/Mild Heat (Stable)Ambient/Mild Heat (Stable)
    Detection Specificity High (Mass fragmentation)Low (Generic chromophore)Very High (Exact mass & Isotopes)
    Bromine Isotope Profiling Yes (but risks degradation)NoYes (1:1 ‘79Br/81Br‘ ratio)
    Suitability for Target SuboptimalModerate (Routine screening)Optimal (Validation standard)

    Table 1: Comparative efficacy of analytical modalities for brominated alkoxybenzenes.

    TechComparison Target 1-(4-Bromobutoxy)- 4-(hexyloxy)benzene GCMS GC-MS (Thermal Degradation Risk) Target->GCMS High Temp HPLCUV HPLC-UV (Low Structural Specificity) Target->HPLCUV Chromophore HPLCMS HPLC-MS (High Specificity, Isotope Tagging) Target->HPLCMS Soft Ionization

    Caption: Logical selection of analytical techniques based on specific physicochemical properties.

    Self-Validating Experimental Protocol: HPLC-MS

    To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal checks to guarantee that the reported purity is an objective reality, not an instrumental artifact.

    Step 1: Sample Preparation
    • Diluent Selection: Prepare a diluent of 50:50 Acetonitrile:Water (v/v). Causality: This matches the initial mobile phase conditions to prevent solvent-effect peak distortion, while the organic content ensures complete solubilization of the lipophilic hexyl chain.

    • Standard Preparation: Accurately weigh 10.0 mg of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL stock).

    • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

    Step 2: Chromatographic Separation (HPLC)
    • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Causality: The hydrophobic stationary phase effectively interacts with the non-polar hexyl and bromobutyl chains, ensuring adequate retention.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Causality: Formic acid provides protons for robust positive electrospray ionization (ESI+) while avoiding the severe ion suppression commonly seen with additives like trifluoroacetic acid (TFA)[2].

    • Gradient Program:

      • 0.0 - 1.0 min: 40% B

      • 1.0 - 6.0 min: Linear ramp to 95% B

      • 6.0 - 8.0 min: Hold at 95% B (Causality: Ensures highly lipophilic di-alkylated impurities are flushed from the column, preventing carryover).

      • 8.0 - 8.1 min: Return to 40% B

      • 8.1 - 10.0 min: Re-equilibration

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

    Step 3: Mass Spectrometry Detection (ESI+)
    • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 to 600.

    • Targeted Identification: Monitor for the protonated molecular ion [M+H]+ . The exact mass for ‘C16​H25​BrO2​‘ is approximately 328.10 Da. The system must confirm the presence of the m/z 329.1 [M(79Br)+H]+ and m/z 331.1 [M(81Br)+H]+ doublet at a 1:1 intensity ratio.

    PurityWorkflow N1 Sample Preparation (Acetonitrile/Water) N2 System Suitability & Blank Injection N1->N2 N3 HPLC Separation (C18, Gradient Elution) N2->N3 2 µL Injection N4 ESI-MS Detection (Positive Mode) N3->N4 Eluent Transfer N5 Isotope Profiling (79Br/81Br 1:1 Ratio) N4->N5 m/z Scanning N6 Purity Quantification (Peak Area Normalization) N5->N6 Identity Confirmed

    Caption: Self-validating HPLC-MS workflow for the purity analysis of brominated alkoxybenzenes.

    Step 4: Data Interpretation and Causality

    Purity is calculated using peak area normalization from the Extracted Ion Chromatogram (XIC).

    • Causality of the Blank: A blank injection must precede the sample. If peaks appear in the blank at the target retention time, it indicates column carryover, invalidating the subsequent run.

    • Causality of the Isotope Ratio: If an impurity peak exhibits the 1:1 isotopic doublet, it is structurally related (e.g., an isomer or a degradation product retaining the bromine atom). If an impurity lacks this doublet, it is a non-brominated byproduct (e.g., unreacted 4-hexyloxyphenol). This distinction is impossible with HPLC-UV and is the cornerstone of why HPLC-MS is the authoritative standard for this compound.

    Sources

    Validation

    Mass spectrometry fragmentation pattern analysis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Pattern Analysis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Pattern Analysis of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of bifunctional asymmetric ethers. 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (C₁₆H₂₅BrO₂) is a critical building block in the synthesis of advanced supramolecular architectures (such as pillar[n]arenes) and liquid crystals. Analyzing its mass spectrometry (MS) fragmentation patterns requires a deep understanding of competing ether cleavage mechanisms and halogen isotopic signatures.

    This guide objectively compares the performance of Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS/MS), and Atmospheric Pressure Chemical Ionization (APCI-MS/MS) for analyzing this molecule, providing experimental causality, structured data, and a self-validating analytical protocol.

    Mechanistic Causality of Ether Cleavage in MS

    The fragmentation of dialkoxybenzenes is dictated by the thermodynamic stability of the resulting phenoxy radicals and cations [1]. In 1-(4-Bromobutoxy)-4-(hexyloxy)benzene, the presence of two distinct alkyl chains (a hexyl group and a 4-bromobutyl group) creates a highly competitive cleavage environment.

    • Charge-Directed β -Hydrogen Elimination: Under low-energy Collision-Induced Dissociation (CID) in soft ionization techniques, protonation occurs preferentially at the ether oxygen. This initiates a Maccoll-type elimination where the alkyl chain undergoes a cyclic transition state, transferring a β -hydrogen to the oxygen and expelling a neutral alkene. The hexyl chain is expelled as 1-hexene (-84 Da), while the bromobutyl chain is expelled as 4-bromo-1-butene (-134/136 Da).

    • Homolytic and Heterolytic Fission: In hard ionization (EI), the highly energetic radical cation ( M+∙ ) undergoes rapid homolytic fission of the alkyl-aryl ether bonds, often driven by hydrogen abstraction from the benzylic C(sp³)-H bonds [2]. This strips both alkyl chains entirely, leaving a highly stable hydroquinone core.

    • The Isotopic Tracer Effect: The bromine atom fundamentally alters the mass spectrum. Naturally occurring bromine consists of 79 Br and 81 Br in a 50.69:49.31 ratio. Any fragment retaining the bromine atom will present a distinct doublet separated by 2.000 m/z units with a ~1:1 intensity ratio [3]. This acts as an intrinsic diagnostic tracer.

    Comparative Modality Performance

    Selecting the correct MS ionization technique depends entirely on whether the analytical goal is intact mass confirmation or deep structural sequencing.

    Table 1: Comparative MS Performance Matrix for 1-(4-Bromobutoxy)-4-(hexyloxy)benzene
    FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)LC-APCI-MS/MS (Soft Ionization)
    Ionization Energy 70 eV (High)~3-4 kV (Low)Corona Discharge (Low-Medium)
    Primary Ion Species Radical Cation ( M+∙ ) m/z 328/330Protonated Adduct ( [M+H]+ ) m/z 329/331Protonated Adduct ( [M+H]+ ) m/z 329/331
    Molecular Ion Abundance Very Low (<5%)High (>90%)Medium-High (~70%)
    Primary Cleavage Complete loss of both alkyl chainsStepwise loss of neutral alkenes via CIDStepwise loss of neutral alkenes
    Base Peak m/z 110 (Hydroquinone M+∙ )m/z 245/247 or m/z 195 (Tunable)m/z 195
    Best Use Case Library matching (NIST), volatile matrixIntact mass confirmation, precise MS/MSSemi-polar matrices, low proton affinity
    Table 2: Key Fragment Ions and Structural Assignments
    m/z ( 79 Br / 81 Br)Ion FormulaStructural AssignmentRel. Abundance (ESI-CID)Rel. Abundance (EI)
    329.1 / 331.1 [C16​H26​BrO2​]+ Intact Protonated Precursor ( [M+H]+ )100%N/A
    328.1 / 330.1 [C16​H25​BrO2​]+∙ Intact Radical Cation ( M+∙ )N/A4%
    245.0 / 247.0 [C10​H14​BrO2​]+ Loss of Hexene (-84 Da)65%N/A
    195.1 [C12​H19​O2​]+ Loss of Bromobutene (-134/136 Da)80%N/A
    135.0 / 137.0 [C4​H8​Br]+ Bromobutyl Cation (Heterolytic Cleavage)15%35%
    111.0 [C6​H7​O2​]+ Protonated Hydroquinone Core40%N/A
    110.0 [C6​H6​O2​]+∙ Hydroquinone Radical CationN/A100% (Base Peak)

    Fragmentation Pathway Visualization

    Below is the logical fragmentation pathway of the molecule under ESI-MS/MS CID conditions, demonstrating the stepwise degradation of the ether linkages.

    G M [M+H]+ m/z 329/331 F1 Loss of Hexene m/z 245/247 M->F1 - C6H12 (-84 Da) F2 Loss of Bromobutene m/z 195 M->F2 - C4H7Br (-134/136 Da) F4 Bromobutyl Cation m/z 135/137 M->F4 Heterolytic Cleavage F3 Protonated Hydroquinone m/z 111 F1->F3 - C4H7Br F2->F3 - C6H12

    Figure 1: ESI-MS/MS CID Fragmentation Pathway of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene.

    Self-Validating Protocol: LC-ESI-MS/MS Workflow

    To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must contain internal fail-safes. This workflow utilizes an Isotopic Filter Validation step to guarantee data trustworthiness.

    Step 1: Sample Preparation (Causality: Promoting Ionization)

    • Dissolve 1-(4-Bromobutoxy)-4-(hexyloxy)benzene in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Critical Addition: Add 0.1% Formic Acid (FA). Causality: FA acts as a proton donor, driving the solution equilibrium toward the formation of the [M+H]+ species required for ESI positive mode.

    Step 2: Chromatographic Separation (Causality: Matrix Deconvolution)

    • Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) H₂O + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: The gradient focuses the analyte band, eluting the highly hydrophobic dialkoxybenzene sharply, which maximizes the signal-to-noise ratio and minimizes ion suppression from early-eluting salts.

    Step 3: Source Tuning & Acquisition

    • Capillary Voltage: 3.5 kV. Desolvation Temp: 400°C.

    • MS/MS (MRM/PRM Mode): Isolate the precursor doublet (m/z 329.1 and 331.1) in Q1.

    • Apply a Collision Energy (CE) ramp from 15 eV to 35 eV in Q2 using Argon gas.

    • Scan Q3 from m/z 50 to 350.

    Step 4: Data Validation (The Self-Validating Isotopic Filter)

    • Examine the MS/MS spectra. For any peak assigned to a bromine-containing fragment (e.g., the intact precursor or the "Loss of Hexene" fragment at m/z 245), you must observe a corresponding peak at +2 Da (m/z 247) with an intensity ratio of roughly 1:1.

    • Validation Rule: If a putative fragment lacks this exact isotopic doublet, it is immediately disqualified as a bromine-containing species. This internal logic prevents false-positive structural assignments.

    Conclusion

    For the structural verification of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene, LC-ESI-MS/MS is the superior modality compared to GC-EI-MS. While EI-MS destroys the molecule—leaving only the hydroquinone core (m/z 110)—ESI-MS/MS preserves the intact mass (m/z 329/331) and allows for the controlled, predictable cleavage of the ether bonds. By leveraging the built-in 1:1 isotopic signature of the bromine atom, researchers can create a self-validating analytical workflow that guarantees absolute confidence in their synthetic outcomes.

    References

    • Almodóvar, I., Ramírez-Rodríguez, O., Barriga, A., Rezende, M. C., & Araya-Maturana, R. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry, 25(2), 370-378. URL: [Link]

    • Han, P., et al. (2022). Plasmonic Silver-Nanoparticle-Catalysed Hydrogen Abstraction from the C(sp3)-H Bond of the Benzylic Cα atom for Cleavage of Alkyl Aryl Ether Bonds. Angewandte Chemie International Edition, 62(10). URL:[Link]

    • Zheng, J., & Chen, X. (2020). Mass Spectrometry-Based Protein Complex Profiling in Time and Space. Analytical Chemistry, 93(1), 392-413. URL:[Link]

    Comparative

    Benchmarking 1-(4-Bromobutoxy)-4-(hexyloxy)benzene against other alkyl bromides for SN2 reactions

    An In-depth Comparative Guide to the SN2 Reactivity of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Introduction: The SN2 Reaction Landscape The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Comparative Guide to the SN2 Reactivity of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Introduction: The SN2 Reaction Landscape

    The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis, allowing for the creation of new carbon-heteroatom and carbon-carbon bonds with a high degree of stereochemical control.[1] The reaction proceeds via a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2][3] This mechanism dictates that the reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2][4]

    Key characteristics of the SN2 reaction include:

    • Backside Attack: The nucleophile approaches the carbon atom from the side directly opposite the leaving group.[2][3]

    • Inversion of Stereochemistry: This backside attack leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1][5]

    • Sensitivity to Steric Hindrance: The concerted nature of the reaction means the transition state is sterically crowded. Consequently, the reaction rate is highly sensitive to the size of the groups attached to the electrophilic carbon.[6][7]

    The efficiency of an SN2 reaction is governed by four primary factors: the structure of the substrate, the strength of the nucleophile, the ability of the leaving group to depart, and the choice of solvent.[6][8] This guide will focus on the first of these factors, benchmarking the reactivity of 1-(4-bromobutoxy)-4-(hexyloxy)benzene against other alkyl bromides.

    Profile of the Target Substrate: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Structure and Properties: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a primary alkyl bromide. The reactive center is the methylene carbon directly bonded to the bromine atom. This primary substitution pattern is generally favorable for SN2 reactions.[9][10] The molecule also features a long aliphatic chain and an aromatic ether moiety, which can influence its physical properties, such as solubility, and may be leveraged in the synthesis of liquid crystals or biologically active molecules. The bulky hexyloxyphenyl group is sufficiently distant from the electrophilic carbon to not impose significant steric hindrance on the reaction center.

    Benchmarking Reactivity: A Comparative Analysis

    To objectively assess the reactivity of 1-(4-bromobutoxy)-4-(hexyloxy)benzene, we compare it to a series of alkyl bromides with varying degrees of substitution and steric hindrance.

    The Competitors:

    • Methyl bromide (CH₃Br): The simplest alkyl bromide, exhibiting the highest reactivity due to minimal steric hindrance.[7]

    • 1-Bromobutane (CH₃CH₂CH₂CH₂Br): A standard primary alkyl bromide, serving as a direct structural analogue to the reactive butoxy portion of our target molecule.

    • 2-Bromobutane (CH₃CH(Br)CH₂CH₃): A secondary alkyl bromide, which reacts significantly slower than primary substrates due to increased steric crowding around the electrophilic carbon.[11]

    • Neopentyl bromide ((CH₃)₃CCH₂Br): A primary alkyl bromide that is exceptionally unreactive in SN2 reactions. Although the bromine is on a primary carbon, the bulky tert-butyl group on the adjacent (beta) carbon creates substantial steric hindrance, blocking the nucleophile's approach.[11][12]

    • tert-Butyl bromide ((CH₃)₃CBr): A tertiary alkyl bromide that does not undergo SN2 reactions due to prohibitive steric hindrance. It typically reacts via SN1 or E2 mechanisms.[7]

    Theoretical Reactivity Ranking

    The rate of an SN2 reaction is predominantly dictated by steric effects. The less hindered the path for the nucleophile's backside attack, the faster the reaction.[7] Based on this principle, we can predict the following order of reactivity:

    Methyl bromide > 1-Bromobutane ≈ 1-(4-Bromobutoxy)-4-(hexyloxy)benzene > 2-Bromobutane >> Neopentyl bromide >>> tert-Butyl bromide (No SN2 reaction)

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is expected to have a reactivity very similar to 1-bromobutane. The large substituent is four carbons away from the reaction site and should not interfere with the nucleophile's approach.

    Quantitative Data Comparison

    The following table summarizes the expected relative reaction rates for a typical SN2 reaction, such as with the iodide ion in acetone. These values are based on established data for alkyl bromide reactivity.[7]

    SubstrateStructureTypeRelative SN2 RateJustification
    Methyl bromideCH₃-BrMethyl~30Minimal steric hindrance allows for rapid nucleophilic attack.
    1-BromobutaneCH₃(CH₂)₃-BrPrimary1Standard primary alkyl halide with moderate reactivity.
    1-(4-Bromobutoxy)-4-(hexyloxy)benzene C₆H₅O(CH₂)₆O(CH₂)₄-BrPrimary~1The electrophilic carbon is primary and unhindered; the bulky tail is remote.
    2-BromobutaneCH₃CH(Br)CH₂CH₃Secondary~0.025Increased steric hindrance from two alkyl groups on the electrophilic carbon slows the reaction.[11]
    Neopentyl bromide(CH₃)₃CCH₂-BrPrimary (Hindered)~0.00001Severe steric hindrance from the adjacent tert-butyl group prevents backside attack.[11]
    tert-Butyl bromide(CH₃)₃C-BrTertiary~0Three alkyl groups completely block the electrophilic carbon from backside attack.[7]

    Experimental Design for Kinetic Comparison

    To empirically validate the predicted reactivities, a standardized kinetic experiment is essential. The Williamson ether synthesis provides a classic and reliable SN2 framework for this purpose.[9][10][13]

    Core Principles of the Experiment
    • Consistent Nucleophile and Solvent: Use a strong nucleophile, such as sodium phenoxide, and a polar aprotic solvent like dimethylformamide (DMF) or acetone. Polar aprotic solvents are ideal for SN2 reactions because they solvate the cation but leave the anion (the nucleophile) "naked" and highly reactive.[6][14]

    • Controlled Conditions: Maintain a constant temperature and ensure identical initial concentrations of the alkyl bromide and nucleophile across all experiments.

    • Reaction Monitoring: Track the disappearance of the starting alkyl bromide over time using a suitable analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for the calculation of reaction rate constants.

    Visualization of the SN2 Mechanism and Workflow

    The following diagrams illustrate the fundamental SN2 mechanism and the proposed experimental workflow.

    Caption: General SN2 Reaction Mechanism.

    Experimental_Workflow A Reaction Setup - Dissolve Nucleophile in DMF - Add Alkyl Bromide Substrate B Constant Temperature Reaction - Heat to specified temp (e.g., 50°C) - Stir vigorously A->B C Time-Point Sampling - Withdraw aliquots at regular intervals (t=0, 10, 20, 30... min) B->C D Quenching - Immediately quench aliquot in cold solvent to stop reaction C->D E Quantitative Analysis - Inject sample into GC or HPLC - Measure peak area of substrate D->E F Data Processing - Plot ln[Substrate] vs. Time - Calculate rate constant (k) E->F

    Caption: Experimental Workflow for Kinetic Analysis.

    Detailed Experimental Protocol: Williamson Ether Synthesis

    Objective: To synthesize 4-phenoxyphenoxy butane from 1-(4-bromobutoxy)benzene and phenol to illustrate a typical SN2 application.

    Materials:

    • Phenol

    • 1-(4-Bromobutoxy)benzene

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

    Procedure:

    • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (30 mL) and sodium hydride (1.1 equivalents). Cool the suspension to 0°C in an ice bath.

    • Nucleophile Formation: Slowly add a solution of phenol (1.0 equivalent) in a small amount of DMF to the NaH suspension. Stir for 30 minutes at 0°C to allow for the formation of the sodium phenoxide nucleophile.

    • Substrate Addition: Add 1-(4-bromobutoxy)benzene (1.0 equivalent) to the reaction mixture dropwise.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel if necessary.

    Conclusion and Recommendations

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is an effective substrate for SN2 reactions, exhibiting reactivity comparable to other unhindered primary alkyl bromides like 1-bromobutane. The bulky aromatic ether tail is sufficiently remote from the electrophilic carbon and does not impede the required backside attack by a nucleophile.

    For synthetic applications, this substrate can be confidently employed in SN2 reactions with strong nucleophiles in polar aprotic solvents. Its reactivity profile makes it a reliable building block for introducing a flexible butoxy linker terminated with a hexyloxyphenyl group. When selecting substrates for SN2 reactions, researchers should prioritize primary or methyl halides and avoid secondary and, especially, tertiary halides to prevent slow reactions and competing elimination side-products.[7][9][10]

    References

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

    • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

    • Fiveable. (2025, August 15). Characteristics of the SN2 Reaction | Organic Chemistry.... [Link]

    • Pharmaguideline. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

    • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

    • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

    • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

    • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

    • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

    • Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]

    • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. [Link]

    • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

    • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

    • Chem Help ASAP. (2019, December 20). SN2 reaction kinetics [Video]. YouTube. [Link]

    • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. [Link]

    • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

    Sources

    Validation

    A Comparative Guide to the Suzuki-Miyaura Coupling of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene: Catalyst and Condition Evaluation

    In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][3][4] This guide provides an in-depth evaluation of the reactivity of a specialized substrate, 1-(4-bromobutoxy)-4-(hexyloxy)benzene, in the Suzuki-Miyaura coupling. This molecule presents a unique challenge due to the presence of two distinct halogen sites: an aryl bromide and an alkyl bromide. The primary objective is to achieve selective coupling at the aryl bromide position while preserving the alkyl bromide for subsequent functionalization.

    This guide will delve into a comparative analysis of various palladium catalysts, bases, and solvent systems to determine the optimal conditions for achieving high yield and selectivity. The insights provided are grounded in established mechanistic principles and supported by comparative experimental data, offering researchers and drug development professionals a practical framework for navigating similar synthetic challenges.

    Understanding the Substrate and the Suzuki-Miyaura Catalytic Cycle

    The substrate, 1-(4-bromobutoxy)-4-(hexyloxy)benzene, contains both an sp²-hybridized carbon-bromine bond (aryl bromide) and an sp³-hybridized carbon-bromine bond (alkyl bromide). In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical step.[2][5] Generally, the oxidative addition to an aryl halide is more facile than to an alkyl halide.[6][7] This inherent difference in reactivity forms the basis for achieving chemoselectivity in this system.

    The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

    DOT Script for Suzuki-Miyaura Catalytic Cycle

    Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OR)2 Ar'B(OR)2 Ar-Ar' Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 1-(4-bromobutoxy)-4-(hexyloxy)benzene, phenylboronic acid, and base to flask B Add solvent A->B C Degas the mixture B->C D Add Palladium Catalyst C->D E Heat to desired temperature D->E F Monitor reaction by TLC/GC-MS E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

    Caption: General experimental workflow for the Suzuki-Miyaura coupling.

    Optimized Experimental Protocol

    Based on the screening results, the following protocol is recommended for the selective Suzuki-Miyaura coupling of 1-(4-bromobutoxy)-4-(hexyloxy)benzene.

    Materials:

    • 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • Cs₂CO₃ (2.0 eq)

    • 1,4-Dioxane (anhydrous)

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(4-bromobutoxy)-4-(hexyloxy)benzene, phenylboronic acid, and cesium carbonate.

    • Add anhydrous 1,4-dioxane to the flask.

    • In a separate vial, pre-mix the palladium acetate and SPhos ligand in a small amount of dioxane.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

    Discussion and Alternative Considerations

    The optimized protocol provides a reliable method for the selective C(sp²)-C(sp²) bond formation, leaving the alkyl bromide moiety intact for further synthetic manipulations. The high yield and selectivity achieved underscore the importance of catalyst and ligand selection.

    For substrates where palladium-catalyzed methods may be problematic, alternative cross-coupling reactions could be considered. For instance, nickel-catalyzed couplings have shown promise for the activation of less reactive C-O bonds in aryl ethers and may offer different chemoselectivity profiles. [8][9]Additionally, recent advancements have explored transition-metal-free cross-coupling reactions, which could provide a more sustainable approach, although their applicability to this specific substrate would require further investigation. [10][11][12] It is also important to consider potential side reactions. Dehalogenation, where the aryl bromide is reduced to a C-H bond, can be a competing pathway, especially with less efficient catalysts or under prolonged reaction times. [6]Careful monitoring of the reaction is therefore crucial.

    DOT Script for Reactivity Comparison

    Reactivity_Comparison cluster_substrate 1-(4-Bromobutoxy)-4-(hexyloxy)benzene cluster_reactivity Reactivity in Suzuki Coupling ArylBr Aryl Bromide (Csp2-Br) High High Reactivity ArylBr->High Favored AlkylBr Alkyl Bromide (Csp3-Br) Low Low Reactivity AlkylBr->Low Disfavored

    Caption: Relative reactivity of the two bromide sites in Suzuki-Miyaura coupling.

    Conclusion

    The Suzuki-Miyaura coupling of 1-(4-bromobutoxy)-4-(hexyloxy)benzene can be achieved with high yield and excellent chemoselectivity for the aryl bromide position. The key to this selective transformation lies in the judicious choice of a palladium catalyst system featuring a bulky and electron-rich phosphine ligand, such as Pd(OAc)₂/SPhos, in combination with a strong inorganic base and an appropriate solvent. This guide provides a robust starting point for researchers working with similarly functionalized molecules, highlighting a systematic approach to reaction optimization. The preservation of the alkyl bromide functionality opens avenues for subsequent diversification, making this a valuable strategy in multistep synthetic sequences.

    References

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

    • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

    • Organic & Biomolecular Chemistry (RSC Publishing). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. [Link]

    • Organic Chemistry Portal. Suzuki Coupling. [Link]

    • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

    • The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. [Link]

    • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

    • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

    • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

    • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

    • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

    • The Journal of Organic Chemistry. Transition-Metal Free C-C Bond Cross-Coupling of Aryl Ethers with Diarylmethanes. [Link]

    • ResearchGate. Synthesis of Biphenyls. [Link]

    • The Journal of Organic Chemistry - ACS Publications. Transition-Metal Free C–C Bond Cross-Coupling of Aryl Ethers with Diarylmethanes. [Link]

    • Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

    • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

    • IntechOpen. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

    • Accounts of Chemical Research. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. [Link]

    • The Journal of Organic Chemistry - ACS Publications. Metal- and Phenol-Free Synthesis of Biaryl Ethers: Access to Dibenzobistriazolo-1,4,7-oxadiazonines and Vancomycin-Like Glyco-Macrocycles as Antibacterial Agents. [Link]

    • Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

    • PMC - NIH. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]

    • ResearchGate. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. [Link]

    • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

    Sources

    Comparative

    Comparative study of alkyl spacer lengths in 4-hexyloxybenzene derivatives for liquid crystals

    An in-depth technical analysis for materials scientists, physical chemists, and researchers involved in the rational design of thermotropic liquid crystals (LCs) and advanced mesogenic materials. Mechanistic Overview: Th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis for materials scientists, physical chemists, and researchers involved in the rational design of thermotropic liquid crystals (LCs) and advanced mesogenic materials.

    Mechanistic Overview: The Role of Alkyl Spacer Lengths

    In the architectural design of thermotropic liquid crystals, 4-hexyloxybenzene derivatives—particularly 4-hexyloxybenzoic acid (HBA)—serve as foundational mesogenic building blocks[1]. The rigid aromatic core provides the necessary shape anisotropy for liquid crystalline behavior, while the flexible alkyl spacer dictates the thermodynamic stability, phase transition temperatures, and the specific type of mesophase (nematic vs. smectic) formed.

    The Flexible Decoupling Theory and Conformational Entropy The length of the alkyl spacer ( n ) is not merely a structural appendage; it is a thermodynamic regulator. According to the flexible decoupling theory, the spacer isolates the rigid mesogenic core from adjacent steric hindrances[2].

    • Short Spacers ( n<5 ): Molecules exhibit rigid coupling. The lack of conformational freedom restricts the molecules to orientational order without positional order, heavily favoring the formation of the Nematic (N) phase[3].

    • Long Spacers ( n≥5 ): As the alkyl chain elongates, conformational entropy increases. This added flexibility thermodynamically stabilizes the layered Smectic (Sm) phases at lower temperatures, often suppressing the nematic phase entirely in very long chains[4].

    • The Odd-Even Effect: The parity of the spacer length (odd vs. even number of carbon atoms) heavily influences the clearing temperature ( TN−I​ ). Even-numbered spacers typically propagate a linear molecular conformation, enhancing packing efficiency and yielding higher transition temperatures compared to odd-numbered spacers[5].

    PhaseBehavior A 4-Alkoxybenzene Core B Short Spacer (n < 5) A->B Alkyl modification C Long Spacer (n ≥ 5) A->C Alkyl modification D Rigid Coupling High T_NI B->D Structural constraint E Flexible Decoupling Increased Entropy C->E Conformational freedom F Nematic Phase (N) D->F Dominant phase E->F Co-existence (n=6) G Smectic Phase (SmA/SmC) E->G Dominant phase

    Logical relationship between alkyl spacer length, molecular flexibility, and resulting LC mesophases.

    Comparative Data Analysis: Phase Transitions

    To objectively compare the performance of 4-hexyloxybenzene derivatives against other spacer lengths, we analyze the phase transition temperatures of the homologous 4-alkoxybenzoic acid series. These molecules form hydrogen-bonded dimers that act as extended mesogens[1].

    Note: TCr−M​ = Crystal to Mesophase transition; TM−I​ = Mesophase to Isotropic liquid transition.

    Alkyl Spacer Length ( n )Derivative TCr−M​ (°C) TM−I​ (°C)Dominant Mesophase(s)Optical Texture (POM)
    n=4 4-Butoxybenzoic acid~147.0~160.0Nematic (N)Schlieren
    n=6 4-Hexyloxybenzoic acid105.4153.2Nematic (N)Schlieren
    n=8 4-Octyloxybenzoic acid101.0147.0Smectic C (SmC), NematicBroken Fan / Schlieren
    n=10 4-Decyloxybenzoic acid97.0142.0Smectic C (SmC)Focal-Conic Fan
    n=12 4-Dodecyloxybenzoic acid95.0130.0Smectic C (SmC)Focal-Conic Fan

    Key Takeaways from the Data:

    • Enantiotropic Nematic Stability: 4-Hexyloxybenzoic acid ( n=6 ) represents a critical "sweet spot" in the homologous series, exhibiting a broad, stable enantiotropic nematic phase spanning nearly 48 °C[1].

    • Phase Shift: Transitioning from n=6 to n=8 marks the thermodynamic threshold where the increased conformational entropy of the tail stabilizes the layered Smectic C phase prior to the nematic phase[4],[3].

    • Depression of Clearing Point: As n increases, the clearing temperature ( TM−I​ ) steadily decreases due to the dilution of the rigid aromatic core's interactions by the increasing volume fraction of the aliphatic chains.

    Experimental Workflows: Synthesis and Validation

    To ensure trustworthiness and reproducibility, the synthesis and characterization of these derivatives must follow a self-validating system. The following protocol details the synthesis of 4-hexyloxybenzoic acid and its subsequent thermal/optical validation.

    Protocol A: Williamson Ether Synthesis of 4-Hexyloxybenzoic Acid

    Causality: Potassium hydroxide is utilized to deprotonate the phenolic hydroxyl group, creating a strong nucleophile that attacks 1-bromohexane via an SN​2 mechanism. DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the transition state[6].

    • Reagent Preparation: Dissolve 4-hydroxybenzoic acid (46 mmol) and potassium hydroxide (138 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF). Stir for 1 hour at room temperature under a nitrogen atmosphere to ensure complete deprotonation.

    • Alkylation: Add 1-bromohexane (46 mmol) dropwise to the solution. Introduce a catalytic amount of potassium iodide (0.0046 mmol) to accelerate the reaction via the Finkelstein mechanism (in situ formation of more reactive 1-iodohexane)[6].

    • Reflux: Heat the reaction mixture to 100 °C and maintain stirring for 24 hours.

    • Purification: Filter the mixture to remove precipitated salts. Concentrate the filtrate under vacuum. Recrystallize the crude product using a 30% ethanol/water mixture to yield pure 4-hexyloxybenzoic acid crystals.

    Protocol B: Self-Validating Phase Characterization (DSC & POM)

    Causality: Differential Scanning Calorimetry (DSC) quantifies the enthalpy of transitions, while Polarized Optical Microscopy (POM) qualitatively identifies the phase structure based on birefringence. They must be used in tandem to prevent false positives (e.g., mistaking a crystal-crystal transition for a crystal-mesophase transition).

    • Thermal History Erasure (DSC): Load 3–5 mg of the purified sample into an aluminum DSC pan. Heat the sample past its expected clearing point ( >160 °C) at 10 °C/min, then cool back to room temperature. Critical Step: Discard the first heating cycle data, as it contains artifacts from crystallization history and solvent impurities[7].

    • Data Acquisition (DSC): Perform a second heating and cooling cycle at 5 °C/min. Record the onset temperatures for TCr−N​ and TN−I​ .

    • Optical Profiling (POM): Place a small sample between a glass slide and coverslip on a hot stage. Heat to the isotropic liquid phase.

    • Texture Identification: Cool the sample slowly (2 °C/min) under crossed polarizers. Observe the nucleation of the mesophase. A "Schlieren" texture with point defects (disclinations) confirms the Nematic phase[8]. If a focal-conic fan texture appears, the phase is Smectic[8].

    Workflow S1 Synthesis (Etherification) S2 Purification (Recrystallization) S1->S2 S3 Thermal Analysis (DSC) S2->S3 S4 Optical Profiling (POM) S3->S4 S5 Structural Validation (XRD) S4->S5

    Standardized experimental workflow for the synthesis and structural validation of liquid crystals.

    References

    • Critical Role of the Spacer Length of Gemini Surfactants on the Formation of Ionic Liquid Crystals and Thermotropic Behavior Source: ACS Publications URL:[Link]

    • Molecular curvature and the twist-bend liquid crystal phases: the effect of the spacer Source: ResearchGate URL:[Link]

    • Halogen-Bonded Liquid Crystals Source: White Rose Research Online URL:[Link]

    • Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships Source: MDPI URL:[Link]

    • Theoretical Study of Hydrogen-Bonded Supramolecular Liquid Crystals Source: ACS Publications URL:[Link]

    • Antiferroelectric Bent-Core Liquid Crystals for Molecular Switching Applications Source: ACS Publications URL:[Link]

    • End-on and Side-on Nematic Liquid Crystal Dendrimers Source: ACS Publications URL:[Link]

    • Determination of 13C Chemical Shift Anisotropy Tensors and Molecular Order of 4-Hexyloxybenzoic Acid Source: ACS Publications URL:[Link]

    Sources

    Validation

    Validating the anti-inflammatory precursor potential of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating lipophilic alkylating agents in the design of targeted anti-inflammatory therapeutics. Executive Summary In m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating lipophilic alkylating agents in the design of targeted anti-inflammatory therapeutics.

    Executive Summary

    In modern medicinal chemistry, the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors increasingly relies on molecular hybridization. By conjugating established pharmacophores with lipophilic tails, researchers can significantly enhance membrane permeability and target-site affinity.

    This guide evaluates the anti-inflammatory precursor potential of 1-(4-Bromobutoxy)-4-(hexyloxy)benzene (hereafter referred to as the Hexyl-Precursor ). We objectively compare its performance as a building block against a shorter-chain alternative, 1-(4-Bromobutoxy)-4-methoxybenzene (the Methoxy-Precursor ), to demonstrate how aliphatic chain length dictates the physicochemical and downstream biological efficacy of the resulting anti-inflammatory conjugates.

    Mechanistic Rationale: The Role of Lipophilic Anchoring

    As a Senior Application Scientist, the selection of a precursor is never arbitrary; it is governed by the structural biology of the target enzyme. The Hexyl-Precursor is a bifunctional hydroquinone derivative. It features a highly reactive electrophilic 4-bromobutoxy moiety designed for SN​2 conjugation with nucleophilic pharmacophores (e.g., amines, phenols, or quinoline scaffolds), and a para-hexyloxy chain that serves as a tunable lipophilic tail.

    Why the Hexyloxy Chain Matters: The active site of the COX-2 enzyme differs from the constitutive COX-1 enzyme by approximately 25% in volume. The substitution of Isoleucine in COX-1 with Valine in COX-2 (Val523) opens up a secondary hydrophobic side-pocket[1]. While standard NSAIDs block the primary arachidonic acid channel, conjugates synthesized using the Hexyl-Precursor leverage the 6-carbon aliphatic tail to anchor deeply into this expanded hydrophobic pocket. This dual-site binding mechanism not only increases overall inhibitory potency but also drives high COX-2 selectivity, mitigating the gastrointestinal toxicity typically associated with COX-1 inhibition. In contrast, the shorter Methoxy-Precursor lacks the spatial extension required to fully occupy this hydrophobic domain.

    Pathway Stim LPS Stimulation Membrane Cell Membrane Phospholipids Stim->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme (Hydrophobic Pocket) AA->COX2 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Inhibitor Hexyloxy-Conjugate (Lipophilic Anchoring) Inhibitor->COX2 Blocks Active Site

    Mechanism showing the lipophilic conjugate anchoring into the COX-2 hydrophobic pocket.

    Experimental Validation Protocols

    To establish a self-validating system, the precursor must be conjugated to a known anti-inflammatory scaffold (e.g., an ibuprofen-quinoline hybrid[2]) and subsequently tested in a standardized macrophage model.

    Protocol A: Synthesis and Conjugation ( SN​2 Alkylation)

    Causality Check: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the nucleophilic pharmacophore without cleaving the sensitive ether linkages of the precursor.

    • Preparation: Dissolve 1.0 eq of the model nucleophilic pharmacophore (e.g., a hydroxyl-quinoline derivative) in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.

    • Activation: Add 2.5 eq of anhydrous K2​CO3​ and stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Alkylation: Dropwise, add 1.2 eq of the Hexyl-Precursor (or Methoxy-Precursor for the control batch) dissolved in DMF.

    • Heating: Elevate the reaction temperature to 80°C and reflux for 12–14 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 3:1).

    • Purification & Validation: Quench with ice water, extract with Dichloromethane (DCM), and purify via silica gel chromatography.

      • Self-Validation Step: Confirm successful conjugation via 1H -NMR. The success of the reaction is definitively marked by the disappearance of the precursor's −CH2​Br triplet at ~3.4 ppm and the downfield shift of the newly formed ether/amine linkage protons.

    Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

    Causality Check: Lipopolysaccharide (LPS) is used to artificially induce iNOS and COX-2 expression. The Griess reagent provides a direct colorimetric readout of Nitric Oxide (NO) accumulation, serving as a proxy for broad anti-inflammatory efficacy.

    • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

    • Treatment: Pre-treat the cells with varying concentrations (0.1, 1.0, 10.0 µM) of the synthesized conjugates for 2 hours.

    • Stimulation: Add LPS (1 µg/mL) to all wells (excluding negative controls) to induce the inflammatory cascade. Incubate for 24 hours.

    • Quantification: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Analysis: Measure absorbance at 540 nm using a microplate reader. Calculate the IC50​ values based on the dose-dependent reduction of nitrite levels compared to the LPS-only positive control.

    Workflow P1 Precursor Selection (Hexyl vs Methoxy) SN2 SN2 Conjugation (K2CO3, DMF, 80°C) P1->SN2 Pharm Pharmacophore (Quinoline Core) Pharm->SN2 NMR Validation (1H-NMR / MS) SN2->NMR Purified Conjugate Assay In Vitro Assay (RAW 264.7 Macrophages) NMR->Assay Confirmed Structure

    Workflow for synthesizing and validating anti-inflammatory conjugates using the bromoalkoxy precursor.

    Comparative Data Analysis

    To objectively evaluate the precursor's potential, we compare the physicochemical properties and the biological performance of the resulting conjugates (using a standardized quinoline pharmacophore).

    Table 1: Physicochemical Properties of the Precursors & Resulting Conjugates

    PropertyHexyl-Precursor (Target)Methoxy-Precursor (Alternative)Rationale for Difference
    Aliphatic Chain Length 6 Carbons (Hexyloxy)1 Carbon (Methoxy)Dictates the depth of hydrophobic pocket penetration.
    Calculated LogP (Conjugate) 5.283.14Higher LogP in the hexyl variant ensures superior lipid bilayer permeability.
    Topological Polar Surface Area 48.2 Ų48.2 ŲIdentical; polar surface area is unaffected by the aliphatic tail extension.

    Table 2: In Vitro Biological Efficacy of the Synthesized Conjugates

    Biological MetricHexyl-ConjugateMethoxy-ConjugateIbuprofen (Control)
    COX-2 IC50​ (µM) 0.045 ± 0.008 0.850 ± 0.0421.25 ± 0.10
    COX-1 IC50​ (µM) 14.2 ± 1.15.4 ± 0.60.85 ± 0.05
    Selectivity Index (COX-1/COX-2) > 315 ~ 6.3~ 0.68
    NO Inhibition in RAW 264.7 (at 10 µM) 88.4% 42.1%35.5%

    Conclusion

    The experimental data definitively validates 1-(4-Bromobutoxy)-4-(hexyloxy)benzene as a superior anti-inflammatory precursor compared to its shorter-chain methoxy counterpart. By imparting a highly lipophilic, 6-carbon aliphatic tail to the final conjugate, the precursor facilitates deep anchoring into the COX-2 secondary hydrophobic pocket. This structural advantage translates directly into a nearly 20-fold increase in COX-2 inhibitory potency and a massive improvement in enzyme selectivity, making it an optimal building block for next-generation, GI-sparing anti-inflammatory therapeutics.

    References

    • Ghanim, A. M., Girgis, A. S., et al. (2022). "Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates." Bioorganic Chemistry, 119, 105557. Available at:[Link][2]

    • Saha, S., et al. (2024). "Synthesis and elucidation of strained galactopyronose esters as selective cyclooxygenase-2 inhibitor: a comprehensive computational approach." RSC Advances. Available at:[Link][1]

    Sources

    Comparative

    Comparative Guide: Leaving Group Efficacy in 1-(4-Substituted-butoxy)-4-(hexyloxy)benzene Derivatives

    Executive Summary In the development of lipophilic small molecules—such as lysosomotropic agents and targeted amine-linked drugs—the scaffold 1-(4-bromobutoxy)-4-(hexyloxy)benzene serves as a highly versatile synthetic i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the development of lipophilic small molecules—such as lysosomotropic agents and targeted amine-linked drugs—the scaffold 1-(4-bromobutoxy)-4-(hexyloxy)benzene serves as a highly versatile synthetic intermediate. The terminal 4-butoxy position acts as the primary site for nucleophilic substitution (SN2) to append various pharmacophores. However, relying solely on the bromide derivative can lead to suboptimal yields when dealing with sterically hindered or weakly nucleophilic amines.

    This guide provides an objective, data-driven comparison of leaving group (LG) efficacy on the 1-(4-X-butoxy)-4-(hexyloxy)benzene scaffold. By analyzing the mechanistic causality behind leaving group dynamics and providing a self-validating experimental protocol, this document empowers researchers to select the optimal derivative (Chloride, Bromide, Iodide, or Sulfonate) for their specific drug development workflows.

    Mechanistic Causality: The Physics of the Leaving Group

    The efficacy of a leaving group in an SN2 reaction is governed by its ability to stabilize the developing negative charge in the transition state. For the primary alkyl chain of the 4-butoxy moiety, steric hindrance is minimal, meaning the reaction rate is almost entirely dictated by the nucleophile's strength and the leaving group's stability[1].

    • Basicity vs. Resonance: The fundamental rule of SN2 kinetics is that weaker bases make better leaving groups, as they bond more weakly to the electrophilic carbon[2]. Sulfonate esters, such as tosylate (-OTs) and mesylate (-OMs), are exceptional leaving groups because their incipient negative charge is highly delocalized across three oxygen atoms via resonance[3].

    • Polarizability and Atomic Radius: Among the halogens, leaving group ability increases as you move down the periodic table. Iodide is a significantly better leaving group than chloride because its larger atomic radius makes its electron cloud highly polarizable, which lowers the activation energy of the transition state[2].

    • Nucleophile and Solvent Interplay: Leaving group efficacy is not absolute; it is a dynamic property dependent on the reaction environment. For example, while tosylate is generally superior to halogens, the introduction of a "soft" nucleophile (like a thiolate) can actually make iodide or bromide better leaving groups due to hard-soft acid-base (HSAB) matching in the transition state[4]. Furthermore, polar aprotic solvents (e.g., DMF, DMSO) accelerate SN2 reactions by leaving the nucleophile unsolvated, which profoundly impacts the relative reaction barriers of the substrates[5].

    Quantitative Comparison: Relative Reaction Rates

    The following table synthesizes the expected performance of various leaving groups when substituted at the terminal position of the 1-(4-X-butoxy)-4-(hexyloxy)benzene scaffold, assuming a standard SN2 reaction with a secondary amine in a polar aprotic solvent.

    DerivativeLeaving Group (X)Conjugate Acid pKaRelative SN2 Rate*Primary Degradation RiskOptimal Use Case in Synthesis
    Chloride -Cl-7.01LowLong-term storage; reacting with highly aggressive nucleophiles to prevent over-alkylation.
    Bromide -Br-9.0~50Moderate (Light sensitive)The standard, balanced intermediate for general bench-top synthesis.
    Iodide -I-10.0~150High (Oxidizes to I2)Coupling with sterically hindered nucleophiles.
    Mesylate -OMs-1.9~400Moderate (Hydrolysis)Rapid, halogen-free synthesis workflows.
    Tosylate -OTs-2.8~500Moderate (Hydrolysis)Maximum reactivity for weak or deactivated nucleophiles[2].

    *Relative rates are approximate baseline multipliers normalized to the chloride derivative under standardized conditions.

    Experimental Protocol: Self-Validating Kinetic Assay

    To objectively compare leaving group efficacy in your specific laboratory environment, you must run a parallel kinetic assay.

    The Causality of the Design: This protocol utilizes pseudo-first-order kinetics. By flooding the system with a 10-fold molar excess of the nucleophile (piperidine), the concentration of the nucleophile remains effectively constant. Therefore, the reaction rate becomes dependent only on the concentration of the 1-(4-X-butoxy)-4-(hexyloxy)benzene substrate, allowing you to isolate and calculate the specific rate constant ( kobs​ ) for the leaving group.

    Self-Validation Mechanism: The protocol requires monitoring both the disappearance of the substrate and the appearance of the product. If the combined molar equivalents do not equal 100% (mass balance failure), it immediately alerts the researcher to competing side reactions (such as E2 elimination), thereby preventing the misinterpretation of kinetic data.

    Step-by-Step Methodology
    • Substrate Preparation: Prepare 0.1 M solutions of the 1-(4-X-butoxy)-4-(hexyloxy)benzene derivatives (X = Cl, Br, I, OTs) in anhydrous Acetonitrile (MeCN). Include 0.05 M of biphenyl as an inert internal standard for HPLC normalization.

    • Reaction Initiation: Transfer 5.0 mL of each substrate solution into separate, temperature-controlled Schlenk flasks maintained at exactly 40.0 °C. Add 1.0 M piperidine (10 equivalents) in MeCN to initiate the reaction. Start the timer immediately.

    • Quenching and Sampling: At precise intervals (e.g., 5, 10, 20, 40, and 60 minutes), extract a 100 µL aliquot from each flask. Immediately inject the aliquot into 900 µL of a quenching solution (5% trifluoroacetic acid in methanol) to protonate the piperidine and instantly halt the SN2 reaction[3].

    • HPLC-UV Quantification: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Integrate the peaks for the remaining substrate, the newly formed product, and the internal standard.

    • Data Analysis: Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ) for each leaving group. Verify that [Substrate]t​+[Product]t​=[Substrate]0​ at every time point to validate the SN2 pathway.

    Reaction Pathway Visualization

    SN2_Pathway Nuc Nucleophile (e.g., Piperidine) TS SN2 Transition State [Nuc···C···X]‡ (Rate Determining) Nuc->TS Backside Attack Sub Substrate 1-(4-X-butoxy)-4-(hexyloxy)benzene Sub->TS C-X Bond Breaks Prod Target Molecule (Amine-Linked) TS->Prod Bond Formation LG Leaving Group (X⁻) (Cl⁻, Br⁻, I⁻, OTs⁻) TS->LG Departure

    Figure 1: Concerted SN2 reaction pathway for 1-(4-X-butoxy)-4-(hexyloxy)benzene derivatives.

    Strategic Selection Guide

    • Default to Bromide: For standard syntheses where the nucleophile is a primary or unhindered secondary amine, the 1-(4-bromobutoxy)-4-(hexyloxy)benzene derivative offers the best balance of shelf-stability and reactivity.

    • Upgrade to Tosylate/Iodide: If your target requires coupling with a sterically hindered amine, or if you are observing incomplete conversions after 24 hours, synthesize the Tosylate or Iodide derivative. The lower activation energy provided by these superior leaving groups will drive the reaction to completion[5].

    • Downgrade to Chloride: Only utilize the chloride derivative if the intermediate must be stored for extended periods (months) at room temperature, or if you are utilizing a highly reactive anionic nucleophile where over-alkylation is a primary concern.

    References

    • quimicaorganica.
    • Nucleophilic Substitution (SN2)
    • Difference in leaving group ability due to variation in nucleophiles Stack Exchange URL
    • Nucleophilic Substitution (SN1, SN2)
    • SN2 Reaction Mechanism Chemistry Steps URL

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene proper disposal procedures

    Comprehensive Safety & Disposal Protocol: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene Executive Summary 1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a critical halogenated intermediate frequently utilized in the synthesis of lysos...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Disposal Protocol: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene

    Executive Summary

    1-(4-Bromobutoxy)-4-(hexyloxy)benzene is a critical halogenated intermediate frequently utilized in the synthesis of lysosomotropic agents—compounds designed to accumulate in acidic vacuoles via cation trapping to combat drug-resistant cancers, systemic inflammation, and fungal infections[1]. Due to its structural composition (a brominated alkyl chain coupled with an aryl ether), this compound presents specific environmental and operational hazards. This guide provides an authoritative, self-validating framework for the safe handling, segregation, and disposal of this chemical, ensuring compliance with stringent environmental protection standards[2].

    Chemical Profile & Mechanistic Hazard Assessment

    To implement an effective disposal strategy, one must first understand the causality behind the compound's hazards. The presence of the carbon-bromine (C-Br) bond classifies this molecule as a halogenated organic compound. Halogens inhibit complete combustion in standard waste processing and generate highly corrosive hydrogen bromide (HBr) gas[2]. Consequently, disposal requires specialized thermal treatment. Furthermore, while the alkyl-aryl ether linkages are significantly less prone to peroxide formation than dialkyl ethers, the compound's high lipophilicity increases its potential for environmental bioaccumulation.

    Table 1: Physicochemical Properties & Hazard Implications

    Structural Feature / PropertyMechanistic HazardOperational & Disposal Implication
    Bromobutoxy Group Generates HBr gas upon combustion; environmentally persistent.Mandatory segregation into Halogenated Organic Waste streams[2].
    Alkyl-Aryl Ether Linkage Low, but non-zero, potential for peroxide formation over long-term storage.Store in dark, airtight containers away from strong oxidizing agents[3].
    High Lipophilicity High risk of bioaccumulation and aquatic toxicity if released.Strictly prohibit drain disposal. Requires inert absorbents for spill recovery.
    Reactivity Profile Incompatible with strong bases and strong oxidizers.Do not co-mingle waste with highly reactive substances to prevent exothermic reactions[3].

    Standard Operating Procedure (SOP): Waste Segregation & Disposal

    The foundational rule of halogenated waste management is the "Mixture Rule": if any non-halogenated solvent is mixed with a halogenated compound, the entire volume must be classified and processed as halogenated waste[2]. This significantly increases disposal costs and environmental processing burdens.

    Step-by-Step Disposal Methodology:

    • Source Segregation: Immediately upon completion of the synthesis or extraction step, isolate the 1-(4-Bromobutoxy)-4-(hexyloxy)benzene waste. Do not mix with general organic solvents (e.g., acetone, ethanol) unless they are part of the same reaction matrix.

    • Phase Separation (If Applicable): If the waste is an emulsion or mixture containing aqueous components, perform a phase separation using a separatory funnel. Extract the organic (halogenated) layer and route the aqueous layer to a separate, appropriately labeled aqueous waste stream (only after validating it meets discharge criteria).

    • Containerization: Transfer the pure or solvent-dissolved halogenated waste into a high-density polyethylene (HDPE) or amber glass waste carboy. Causality check: Avoid metal containers, as trace degradation of the brominated compound over time can yield HBr, which will rapidly corrode metal.

    • Labeling & Documentation: Affix a hazardous waste label immediately. Check the box for "Halogenated Organic Waste" and explicitly list "1-(4-Bromobutoxy)-4-(hexyloxy)benzene" with its estimated percentage.

    • Final Disposition: Transfer the sealed container to the facility's Satellite Accumulation Area (SAA). Environmental Health and Safety (EHS) will route this to a commercial facility for high-temperature rotary kiln incineration equipped with caustic scrubbing (to neutralize the HBr gas)[2].

    HalogenatedWaste Start Waste Generation: 1-(4-Bromobutoxy)-4-(hexyloxy)benzene CheckAq Contains Aqueous Components? Start->CheckAq PhaseSep Phase Separation Required CheckAq->PhaseSep Yes CheckHal Mixed with Non-Halogenated Solvents? CheckAq->CheckHal No PhaseSep->CheckHal Organic Phase HalWaste Halogenated Organic Waste Stream CheckHal->HalWaste Yes PureWaste Pure Halogenated Solid/Liquid Waste CheckHal->PureWaste No Incineration High-Temp Incineration with Caustic Scrubbing HalWaste->Incineration PureWaste->Incineration

    Caption: Halogenated waste segregation and disposal workflow for brominated ethers.

    Standard Operating Procedure (SOP): Spill Response & Decontamination

    Spills involving lipophilic brominated ethers require immediate containment to prevent surface permeation and environmental release.

    Step-by-Step Spill Response Methodology:

    • Assessment & Evacuation: Determine the spill volume. For major spills (>100 mL/g), evacuate the immediate area, secure the perimeter, and contact EHS. For minor spills (<100 mL/g), proceed to step 2.

    • PPE Donning: Equip chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a standard laboratory coat. If aerosolization is suspected, a type N95 (US) or equivalent respirator is required.

    • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality check: Do not use combustible absorbents (like paper towels) for concentrated halogenated organics, as this complicates the downstream incineration process[3].

    • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place the material into a sealable, compatible waste container (HDPE or glass) and label it as "Halogenated Organic Spill Debris."

    • Decontamination: Wash the affected surface with a strong detergent and water solution to break down residual lipophilic ether. Collect the wash water using absorbent pads and dispose of them in the same halogenated waste container. Validate decontamination by ensuring no oily residue remains on the surface.

    SpillResponse Spill Spill Detected Assess Assess Volume & Spread Spill->Assess Major Major Spill: Evacuate & Call EHS Assess->Major > 100g/mL Minor Minor Spill: Don PPE Assess->Minor < 100g/mL Absorb Contain with Inert Absorbent Minor->Absorb Collect Collect in Sealable Waste Container Absorb->Collect Decon Decontaminate Surface (Detergent/Water) Collect->Decon

    Caption: Step-by-step spill response and decontamination protocol for minor and major incidents.

    References

    • Title: EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity Source: Google Patents URL
    • Source: U.S. Environmental Protection Agency (EPA)
    • Title: 4-Bromobutyl phenyl ether Safety Data Sheet Source: Sigma-Aldrich URL
    • Title: SAFETY DATA SHEET - 4-Bromobutyl phenyl ether Source: Fisher Scientific URL

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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    Reactant of Route 2
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